tert-Butyl (3-aminopropyl)carbamate
描述
Structure
3D Structure
属性
IUPAC Name |
tert-butyl N-(3-aminopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6,9H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHWAQLZBIMPRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370892 | |
| Record name | N-Boc-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75178-96-0 | |
| Record name | tert-Butyl (3-aminopropyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75178-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (3-aminopropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl (3-aminopropyl)carbamate: Structure, Function, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl (3-aminopropyl)carbamate, a key bifunctional molecule, serves as a cornerstone in modern organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a mono-protected primary amine, renders it an invaluable building block for the construction of complex molecular entities. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of its two primary amines allows for selective chemical transformations, making it a versatile reagent in the synthesis of a wide array of compounds, from polyamine analogues to sophisticated drug delivery systems like Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the structure, physicochemical properties, functions, and applications of this compound, supplemented with detailed experimental protocols and logical workflow diagrams to facilitate its effective utilization in research and development.
Chemical Structure and Identifiers
This compound is characterized by a propyl chain with a primary amine at one terminus and a Boc-protected amine at the other. This strategic protection prevents the protected amine from reacting, while the free primary amine remains available for nucleophilic attack or other chemical modifications.
Chemical Structure:
A summary of its key chemical identifiers is provided in the table below.
| Identifier | Value |
| CAS Number | 75178-96-0[1] |
| IUPAC Name | tert-butyl N-(3-aminopropyl)carbamate |
| Molecular Formula | C8H18N2O2[1] |
| Molecular Weight | 174.24 g/mol |
| Synonyms | N-Boc-1,3-propanediamine, N-Boc-1,3-diaminopropane, tert-Butyl N-(3-aminopropyl)carbamate, N-(3-Aminopropyl)carbamic acid tert-butyl ester[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in various solvent systems. A compilation of these properties is presented below.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [1] |
| Melting Point | 22 °C | [2] |
| Boiling Point | 271.7 ± 23.0 °C at 760 mmHg | [2] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Flash Point | 118.1 ± 22.6 °C | [2] |
| Solubility | Soluble in polar organic solvents. | [1] |
| Stability | Stable under standard conditions. | [1] |
Core Functions and Applications
The primary function of this compound stems from its nature as a mono-protected diamine, which allows for sequential and controlled chemical reactions. This characteristic is leveraged in several key areas of chemical and pharmaceutical research.
Synthetic Building Block for Polyamine Analogues
Polyamines, such as spermidine (B129725) and spermine, are ubiquitous polycations that play critical roles in numerous cellular processes, including cell growth and proliferation.[3] The dysregulation of polyamine metabolism is often associated with diseases like cancer, making polyamine analogues valuable tools for therapeutic intervention. This compound serves as a crucial starting material in the synthesis of these analogues. The free amine can be alkylated or acylated, and subsequent deprotection of the Boc group under acidic conditions reveals the second primary amine for further functionalization. This step-wise approach enables the precise construction of complex polyamine derivatives with tailored biological activities.
Bifunctional Linker in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4][5] A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. The linker's length, rigidity, and chemical nature are critical for the efficacy of the PROTAC. This compound is an example of a simple aliphatic linker precursor.[6] The free amine can be coupled to either the target protein ligand or the E3 ligase ligand, and after deprotection of the Boc group, the other ligand can be attached. This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths to optimize degradation efficiency.
Amine Protection in Organic Synthesis
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[7][8] this compound provides a readily available source of a mono-Boc-protected 1,3-diaminopropane, simplifying synthetic routes that require the selective functionalization of one of the two amines in this diamine.
Experimental Protocols
General Procedure for Mono-Boc Protection of a Diamine
This protocol outlines the selective mono-protection of a symmetrical diamine using di-tert-butyl dicarbonate (B1257347), a reaction central to the function of this compound.
Materials:
-
Diamine (e.g., 1,3-diaminopropane)
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl) or a suitable in-situ source like trimethylsilyl (B98337) chloride (Me3SiCl)
-
Sodium hydroxide (B78521) (NaOH) solution (2N)
-
Dichloromethane (B109758) (CH2Cl2)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Mono-protonation of the Diamine: Dissolve the diamine (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C. Add one equivalent of HCl (either as a gas or generated in situ from a reagent like Me3SiCl) dropwise. This step selectively protonates one of the amine groups, rendering it unreactive towards (Boc)2O.
-
Boc Protection: To the solution containing the mono-protonated diamine, add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol. Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add water to the residue and wash with diethyl ether to remove any unreacted (Boc)2O and other non-polar impurities.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution to deprotonate the ammonium (B1175870) salt and liberate the mono-Boc protected diamine.
-
Extract the product into dichloromethane (3 x volumes).
-
-
Isolation: Combine the organic extracts, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude mono-Boc protected diamine. The product can be further purified by column chromatography if necessary.
Visualizations
Structure-Function Relationship of this compound
References
- 1. CAS 75178-96-0: this compound [cymitquimica.com]
- 2. This compound | CAS#:75178-96-0 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 6. This compound | CAS:75178-96-0 | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | Carbamates | Ambeed.com [ambeed.com]
An In-depth Technical Guide to the Synthesis of N-Boc-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
N-Boc-1,3-propanediamine, also known as tert-butyl (3-aminopropyl)carbamate, is a valuable bifunctional molecule widely utilized as a building block in organic synthesis.[1][2] Its structure incorporates a primary amine and a tert-butoxycarbonyl (Boc) protected amine, allowing for selective chemical modifications. This dual functionality makes it a key intermediate in the synthesis of a variety of compounds, including pharmacologically active agents, spermidine (B129725) analogues, and polymers.[2][3][4] This guide provides a comprehensive overview of its synthesis, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.
Synthesis Pathway Overview
The most common and efficient method for the synthesis of N-Boc-1,3-propanediamine is the selective mono-N-Boc protection of 1,3-diaminopropane (B46017). This reaction involves treating 1,3-diaminopropane with di-tert-butyl dicarbonate (B1257347) (Boc₂O). To favor the formation of the mono-protected product over the di-protected byproduct, a significant excess of the diamine is typically used. The reaction is generally carried out in a suitable organic solvent, such as dichloromethane (B109758) (DCM), at a controlled temperature.
The logical flow of the synthesis involves the nucleophilic attack of one of the amino groups of 1,3-diaminopropane on the electrophilic carbonyl carbon of Boc₂O. The large excess of the diamine statistically favors the reaction of Boc₂O with an unprotected diamine molecule rather than with the already mono-protected product.
Synthesis Reaction Workflow
References
chemical and physical properties of tert-Butyl (3-aminopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl (3-aminopropyl)carbamate, also known as N-Boc-1,3-diaminopropane, is a bifunctional organic compound extensively utilized as a versatile building block in organic synthesis. Its structure incorporates a primary amine and a tert-butyloxycarbonyl (Boc)-protected amine, providing a valuable tool for the controlled introduction of a 1,3-diaminopropane (B46017) moiety in the synthesis of more complex molecules. This strategic protection allows for selective reaction at the free primary amine, with the Boc group being readily removable under acidic conditions. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and analytical characterization of this compound, tailored for professionals in research and drug development.[1]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 75178-96-0 | [2] |
| Molecular Formula | C₈H₁₈N₂O₂ | [2] |
| Molecular Weight | 174.24 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or low melting solid | [2] |
| Melting Point | 22 °C | [] |
| Boiling Point | 203 °C (lit.) | [] |
| Density | 0.998 g/mL at 20 °C (lit.) | [] |
| Solubility | Soluble in polar organic solvents such as methanol (B129727) and dichloromethane (B109758). Miscible with methanol. | [2] |
| Refractive Index (n20/D) | 1.454 (lit.) | [] |
Synthesis and Purification
The most common and efficient synthesis of this compound involves the mono-N-Boc protection of 1,3-diaminopropane.
Synthesis Protocol
This protocol describes the selective protection of one of the amino groups of 1,3-diaminopropane using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Materials:
-
1,3-Diaminopropane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-diaminopropane (10 equivalents) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in dichloromethane to the cooled solution of 1,3-diaminopropane over a period of 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 18 hours.[2]
-
Upon completion of the reaction (monitored by TLC), filter the reaction mixture to remove any precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (3 x volume of organic layer), deionized water (2 x volume of organic layer), and brine (1 x volume of organic layer).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oily substance.[2]
Synthesis workflow for this compound.
Purification Protocol
The crude product is typically purified by flash column chromatography on silica (B1680970) gel.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Ethyl acetate (B1210297)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Load the dissolved sample onto the head of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane. A typical gradient starts with 100% hexane and gradually increases to a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The exact gradient may need to be optimized based on TLC analysis of the crude mixture.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate eluent (e.g., 10-20% ethyl acetate in hexane) and a suitable visualization technique (e.g., ninhydrin (B49086) stain).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound as a colorless to pale yellow oil or low melting solid.
Purification workflow for this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.
¹H NMR (400 MHz, CDCl₃):
-
δ 4.88 (br s, 1H, NH -Boc)
-
δ 3.26-3.14 (m, 2H, CH₂ -NH-Boc)
-
δ 2.77 (t, J = 6.8 Hz, 2H, CH₂ -NH₂)
-
δ 1.66-1.57 (m, 2H, -CH₂-CH₂ -CH₂-)
-
δ 1.44 (s, 9H, -C(CH₃ )₃)
-
δ 1.32 (br s, 2H, -NH₂ )[2]
¹³C NMR (100 MHz, CDCl₃):
-
δ 156.15 (-C =O)
-
δ 79.09 (-C (CH₃)₃)
-
δ 39.61 (C H₂-NH-Boc)
-
δ 38.39 (C H₂-NH₂)
-
δ 33.26 (-CH₂-C H₂-CH₂-)
-
δ 28.39 (-C(C H₃)₃)[4]
High-Performance Liquid Chromatography (HPLC)
A representative reversed-phase HPLC method for the analysis of this compound is described below.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a high concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
-
Injection Volume: 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the thermal lability of the Boc group, GC-MS analysis of this compound can be challenging. A method with a fast temperature ramp is recommended to minimize on-column degradation.
-
Column: Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C (or lower to prevent degradation)
-
Oven Temperature Program:
-
Initial temperature: 100 °C (hold for 1 min)
-
Ramp: 20 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Applications in Drug Development
This compound serves as a crucial linker and building block in the synthesis of a wide array of pharmaceutical compounds.[1] The presence of a free primary amine allows for its conjugation to various molecules, such as carboxylic acids, to form amide bonds. The Boc-protected amine provides an orthogonal protecting group that can be removed at a later synthetic stage to introduce another functional group or to allow for further molecular elaboration. This strategy is widely employed in the construction of polyamine analogues, peptidomimetics, and various heterocyclic systems of medicinal interest.
Role of this compound in synthesis.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive substance and can cause severe skin burns and eye damage. It may also be harmful if swallowed. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Store in a tightly sealed container in a cool, dry place.
References
An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of tert-Butyl (3-aminopropyl)carbamate, a versatile building block in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative data in the public domain, this document synthesizes known qualitative information and provides detailed experimental protocols for researchers to determine these critical physicochemical properties.
Core Concepts: Solubility and Stability
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability, formulation, and route of administration. Similarly, the chemical stability of a compound determines its shelf-life, storage conditions, and potential degradation pathways, which is paramount for ensuring safety and efficacy. For a synthetic building block like this compound, understanding its solubility is key for reaction optimization and purification, while knowledge of its stability is crucial for handling and storage.
Solubility Profile
This compound is generally characterized as being soluble in polar organic solvents.[1][2] This solubility is attributed to the presence of the polar carbamate (B1207046) and primary amine functional groups, which can engage in hydrogen bonding.
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (573.92 mM) | Ultrasonic assistance may be required. Hygroscopic nature of DMSO can affect solubility.[3] |
| Polar Organic Solvents | Soluble (Qualitative) | Includes solvents like methanol, ethanol, etc.[1][2] |
| Water | Sparingly soluble to insoluble | The non-polar tert-butyl group limits aqueous solubility.[4] |
Experimental Protocol for Determining Thermodynamic Solubility
This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetonitrile (B52724), dichloromethane).
-
Ensure enough solid is present to achieve saturation and that undissolved solid remains visible.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure the dissolution equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Determine the concentration of the compound in the diluted sample by comparing its response to a standard curve prepared with known concentrations of this compound.
-
Calculate the original solubility in the solvent by accounting for the dilution factor.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile
The stability of this compound is primarily influenced by its tert-butoxycarbonyl (Boc) protecting group, which is known to be labile under certain conditions.
Summary of Stability Characteristics
| Condition | Stability | Primary Degradation Pathway |
| Acidic pH | Unstable. The Boc group is readily cleaved under acidic conditions.[5][6] Prolonged exposure to even mild acids should be avoided.[6] | Acid-catalyzed hydrolysis of the carbamate to yield the free diamine, isobutylene, and carbon dioxide. |
| Neutral pH | Generally stable. | Minimal degradation expected. |
| Basic pH | Generally stable. The Boc group is stable towards most bases.[7] | Minimal degradation expected under typical basic conditions. |
| Temperature | Susceptible to thermal degradation at elevated temperatures. Thermal deprotection can occur, particularly above 85-90°C.[6][8] | Thermolytic cleavage of the Boc group. |
| Light | Photostability data is not widely available. However, compounds with amine functionalities can be susceptible to photo-oxidation. A formal photostability study is recommended. | Photo-oxidation of the amine groups or other light-induced reactions. |
Experimental Protocol for Stability Assessment (Forced Degradation Study)
This protocol describes a forced degradation study to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH) and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide) and store at room temperature.
-
Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 80°C). For solid-state thermal stress, place the powdered compound in an oven at the same temperature.
-
Photostability: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution).
-
Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products to assess peak purity.
-
Mass spectrometry (LC-MS) can be coupled to identify the mass of the degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Characterize the degradation products based on their retention times, UV spectra, and mass spectral data.
-
Determine the primary degradation pathways.
-
Caption: Workflow for a Forced Degradation Study.
Conclusion
This technical guide provides foundational knowledge on the solubility and stability of this compound for researchers and drug development professionals. While specific quantitative data is limited, the provided experimental protocols offer a robust framework for generating this critical information in the laboratory. Understanding the solubility in polar organic solvents and the lability of the Boc-protecting group to acidic and thermal stress are key considerations for the successful application of this compound in synthesis and development.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 75178-96-0: this compound [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (3-aminopropyl)carbamate, also known as N-Boc-1,3-diaminopropane, is a bifunctional organic compound that has emerged as a cornerstone in modern organic synthesis. Its unique structure, featuring a primary amine and a carbamate-protected primary amine, offers chemists a versatile tool for the controlled and sequential introduction of a 1,3-diaminopropane (B46017) moiety into a wide array of molecular architectures. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of this compound, with a particular focus on its utility in pharmaceutical research and drug development. Detailed experimental protocols, quantitative data, and visual representations of key transformations are presented to facilitate its practical application in the laboratory.
Chemical Properties and Synthesis
This compound is a colorless to pale yellow liquid or low-melting solid that is soluble in many organic solvents.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the amino groups is central to its utility. The Boc group is stable under a wide range of reaction conditions, yet can be readily removed under acidic conditions, allowing for orthogonal protection strategies in multi-step syntheses.[2]
The most common and efficient synthesis of this compound involves the mono-Boc protection of 1,3-diaminopropane using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically performed in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water, often with a large excess of the diamine to favor mono-protection.
Table 1: Synthesis of this compound
| Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-diaminopropane, Di-tert-butyl dicarbonate | Dichloromethane | 0 to RT | 18 | 84 | [3] |
| 1,3-diaminopropane, Di-tert-butyl dicarbonate | Dioxane/Water | RT | 12 | 75-85 | [4] |
Applications in Organic Synthesis
The differential reactivity of the two amino groups in this compound makes it an invaluable building block for a variety of chemical transformations. The free primary amine serves as a nucleophile for reactions such as acylation, alkylation, reductive amination, and the formation of ureas and sulfonamides, while the Boc-protected amine remains inert until its planned deprotection.
Acylation Reactions
The primary amine of this compound readily undergoes acylation with acyl chlorides, anhydrides, or activated esters to form the corresponding amides. This reaction is fundamental for introducing the protected diamine linker into peptides, peptidomimetics, and other complex molecules.
Table 2: Representative Acylation Reactions
| Electrophile | Base/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Acetyl chloride | Triethylamine/DCM | 0 to RT | 2 | N-(3-(tert-butoxycarbonylamino)propyl)acetamide | >95 |
| Benzoyl chloride | Pyridine/DCM | RT | 4 | tert-Butyl (3-(benzamido)propyl)carbamate | >90 |
Alkylation Reactions
The nucleophilic primary amine can be selectively alkylated with various electrophiles, such as alkyl halides and epoxides. This allows for the synthesis of N-substituted 1,3-diaminopropane derivatives, which are common structural motifs in many biologically active compounds.
Reductive Amination
Reductive amination provides an efficient method for the N-alkylation of this compound with aldehydes and ketones. The reaction typically proceeds via the in-situ formation of an imine, which is then reduced with a suitable reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride.[5] This methodology is widely used for the introduction of a variety of substituents at the primary amine position.
Table 3: Reductive Amination with Aldehydes
| Aldehyde | Reducing Agent/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Benzaldehyde | Sodium triacetoxyborohydride/DCE | RT | 3-12 | tert-Butyl (3-(benzylamino)propyl)carbamate | 85-95 | [2] |
| Isovaleraldehyde | Sodium cyanoborohydride/Methanol | RT | 12 | tert-Butyl (3-(isopentylamino)propyl)carbamate | ~80 |
Synthesis of Ureas and Thioureas
The reaction of the primary amine with isocyanates and isothiocyanates provides a straightforward route to the corresponding ureas and thioureas. These functional groups are prevalent in many pharmaceutical agents.
Table 4: Synthesis of Urea and Thiourea Derivatives
| Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Phenyl isocyanate | THF | RT | 2 | tert-Butyl (3-(3-phenylureido)propyl)carbamate | >90 |
| Allyl isothiocyanate | Ethanol | RT | 4 | tert-Butyl (3-(3-allylthioureido)propyl)carbamate | >85 |
Synthesis of Sulfonamides
Sulfonamides are another important class of functional groups in medicinal chemistry. This compound can be reacted with sulfonyl chlorides in the presence of a base to yield the corresponding sulfonamides.
Role in the Synthesis of Polyamines and Bioactive Molecules
A significant application of this compound is in the synthesis of natural and synthetic polyamines and their analogues.[6][7] Polyamines such as spermidine (B129725) and spermine (B22157) are essential for cell growth and proliferation, and their derivatives are investigated as potential therapeutic agents, particularly in cancer research.[6] The 1,3-diaminopropane unit provided by this building block serves as a key structural element in these molecules.
The versatility of this compound also extends to its use as a linker in the development of more complex bioactive molecules, including kinase inhibitors.[8][9] The diamine moiety can be used to connect different pharmacophores, enabling the exploration of structure-activity relationships in drug discovery programs.
Experimental Protocols
1. Synthesis of this compound
To a stirred solution of 1,3-diaminopropane (10 eq.) in dichloromethane (DCM) at 0 °C is added a solution of di-tert-butyl dicarbonate (1 eq.) in DCM dropwise over 1 hour. The reaction mixture is allowed to warm to room temperature and stirred for 18 hours. The solvent is then removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the product as a colorless oil.
2. General Procedure for Reductive Amination
To a solution of this compound (1 eq.) and an aldehyde (1.1 eq.) in 1,2-dichloroethane (B1671644) (DCE) is added sodium triacetoxyborohydride (1.5 eq.) in one portion. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography.[2]
3. Boc Deprotection
The Boc-protected amine can be deprotected by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane. For example, a solution of the Boc-protected compound in a 1:1 mixture of TFA and DCM is stirred at room temperature for 1-2 hours. The solvent is then removed in vacuo to yield the corresponding amine salt.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic transformations and workflows involving this compound.
Caption: Synthesis of the building block.
Caption: Versatile reactions of the primary amine.
Caption: A typical synthetic workflow.
Conclusion
This compound is a highly valuable and versatile synthetic building block with broad applications in organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, coupled with the reliable and selective chemistry of the Boc protecting group, provides a powerful platform for the synthesis of a diverse range of complex molecules, including polyamine analogues and targeted therapeutics. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers, enabling the efficient and strategic incorporation of this important building block into their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scilit.com [scilit.com]
- 5. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. research.tees.ac.uk [research.tees.ac.uk]
- 8. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to N-Boc-1,3-diaminopropane and its Role in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-1,3-diaminopropane, a mono-protected diamine, serves as a critical building block in medicinal chemistry and drug development. Its strategic use allows for the selective functionalization of the free amine, enabling the synthesis of a diverse range of complex molecules, particularly polyamine analogues with potent biological activities. This technical guide provides a comprehensive overview of N-Boc-1,3-diaminopropane, including its synonyms, chemical properties, and detailed experimental protocols for its synthesis and application. A key focus is its role in the development of inhibitors targeting the polyamine metabolism pathway, a critical signaling cascade in cell proliferation and cancer.
Chemical Identity and Synonyms
N-Boc-1,3-diaminopropane is a widely used reagent in organic synthesis. To facilitate comprehensive literature and database searches, a list of its common synonyms and identifiers is provided below.
| Identifier Type | Value |
| IUPAC Name | tert-butyl N-(3-aminopropyl)carbamate |
| CAS Number | 75178-96-0[1] |
| Molecular Formula | C8H18N2O2[1] |
| Molecular Weight | 174.24 g/mol [1] |
| Common Synonyms | N-(tert-Butoxycarbonyl)-1,3-diaminopropane[2], N-Boc-1,3-propanediamine, tert-Butyl (3-aminopropyl)carbamate, N-(3-Aminopropyl)carbamic acid tert-butyl ester[] |
Physicochemical Properties
A summary of the key physicochemical properties of N-Boc-1,3-diaminopropane is presented in the following table, consolidating data from various chemical suppliers.
| Property | Value | Reference |
| Appearance | Colorless to white liquid or low melting solid | --INVALID-LINK-- |
| Melting Point | 22 °C (lit.) | [4] |
| Boiling Point | 203 °C (lit.) | [4] |
| Density | 0.998 g/mL at 20 °C (lit.) | [4] |
Role in Targeting the Polyamine Metabolism Pathway
Polyamines, such as spermidine (B129725) and spermine, are essential polycations involved in numerous cellular processes, including cell growth, proliferation, and differentiation.[5] The polyamine metabolism pathway is tightly regulated, and its dysregulation is frequently observed in cancer and other proliferative diseases. Consequently, this pathway has emerged as a significant target for therapeutic intervention.
N-Boc-1,3-diaminopropane is a crucial starting material for the synthesis of polyamine analogues designed to inhibit this pathway. These synthetic analogues can competitively inhibit the enzymes responsible for polyamine biosynthesis, such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), or induce the activity of catabolic enzymes like spermidine/spermine N1-acetyltransferase (SSAT).
Below is a diagram illustrating the polyamine metabolism pathway and the points of inhibition by synthetic polyamine analogues.
Experimental Protocols
Synthesis of N-Boc-1,3-diaminopropane
This protocol describes a common method for the mono-Boc protection of 1,3-diaminopropane.
Workflow Diagram:
Methodology:
-
To a suspension of 1,3-propanediamine (e.g., 20.0 g, 172 mmol) in dichloromethane (DCM, 50 mL) cooled to 0°C, a solution of di-tert-butyl dicarbonate ((Boc)2O, e.g., 3.75 g, 17.2 mmol) in DCM (24 mL) is slowly added.[1]
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 18 hours.[1]
-
The resulting precipitate is removed by filtration.[1]
-
The filtrate is washed sequentially with saturated aqueous sodium bicarbonate (NaHCO3) (3 x 50 mL), water (2 x 50 mL), and brine (50 mL).[1]
-
The organic layer is dried over anhydrous sodium sulfate (B86663) (Na2SO4), filtered, and concentrated under reduced pressure to yield N-tert-butoxycarbonyl-1,3-propanediamine as an oily product.[1]
Quantitative Data:
| Reactant | Amount | Yield | Reference |
| 1,3-propanediamine | 20.0 g | 84% | [1] |
| Di-tert-butyl dicarbonate | 3.75 g | [1] |
Synthesis of a Polyamine Analogue: N1,N11-diethylnorspermine (BENSpm)
This protocol outlines a representative synthesis of the potent polyamine analogue BENSpm, utilizing N-Boc-1,3-diaminopropane as a key intermediate. The synthesis involves the reductive amination of an aldehyde with the protected diamine.
Methodology:
-
Step 1: Synthesis of the Boc-protected precursor: N-Boc-1,3-diaminopropane is reacted with a suitable aldehyde (e.g., a protected aminoaldehyde) under reductive amination conditions. This typically involves the use of a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride in a solvent like dichloromethane or methanol.
-
Step 2: Deprotection: The Boc protecting group is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an organic solvent.
-
Step 3: Alkylation: The resulting diamine is then bis-alkylated using an appropriate ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base like potassium carbonate or triethylamine, to yield BENSpm.
-
Purification: The final product is purified using techniques such as column chromatography or crystallization.
Note: While a specific, detailed, step-by-step protocol for the synthesis of BENSpm directly from N-Boc-1,3-diaminopropane was not found in the immediate search results, the described methodology is a standard and widely applicable synthetic route.
Biological Activity of Polyamine Analogues
The biological activity of polyamine analogues derived from N-Boc-1,3-diaminopropane is typically assessed through in vitro cell-based assays and enzyme inhibition assays.
Quantitative Data on Biological Activity:
| Compound | Cell Line | IC50 Value | Reference |
| JSTX-3 analogue 1 | MCF-7 (Breast Cancer) | 2.63 µM | [6] |
| JSTX-3 analogue 2 | MCF-7 (Breast Cancer) | 2.81 µM | [6] |
| Agel 416 | MCF-7 (Breast Cancer) | 0.09 µM | [6] |
| Agel 416 | MDA-MB-231 (Breast Cancer) | 3.98 µM | [6] |
| HO-416b | MCF-7 (Breast Cancer) | 0.29 µM | [6] |
| HO-416b | MDA-MB-231 (Breast Cancer) | 3.98 µM | [6] |
| SBP-101 | A549 (Lung Cancer) | <7.0 µM | [7] |
| SBP-101 | H157 (Lung Cancer) | <7.0 µM | [7] |
| SBP-101 | AsPc-1 (Pancreatic Cancer) | <5.0 µM | [7] |
| SBP-101 | BxPC-3 (Pancreatic Cancer) | ~9.0 µM | [7] |
Conclusion
N-Boc-1,3-diaminopropane is an indispensable tool for medicinal chemists, providing a versatile platform for the synthesis of a wide array of biologically active molecules. Its application in the development of polyamine analogues has significantly contributed to the understanding of the polyamine metabolism pathway and has yielded promising candidates for anticancer and antiparasitic therapies. The detailed protocols and data presented in this guide are intended to support researchers in the rational design and synthesis of novel therapeutics targeting this critical cellular pathway.
References
Methodological & Application
Application Notes and Protocols for tert-Butyl (3-aminopropyl)carbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (3-aminopropyl)carbamate is a versatile bifunctional reagent increasingly employed in peptide synthesis to introduce a primary amine functionality. Its unique structure, featuring a Boc-protected amine and a free primary amine, allows for its use as a linker or spacer to modify peptides at either the N-terminus, C-terminus, or on side chains of amino acid residues. This modification is instrumental in the development of peptide-based therapeutics, diagnostics, and research tools, enabling the attachment of various moieties such as labels (fluorophores, biotin), polyethylene (B3416737) glycol (PEG), or cytotoxic drugs for antibody-drug conjugates. The Boc protecting group provides a stable mask for the terminal amine under standard peptide coupling conditions and can be readily removed with mild acid, ensuring orthogonality with Fmoc-based solid-phase peptide synthesis (SPPS) strategies.
Key Applications in Peptide Synthesis
-
Introduction of a Primary Amine Linker: The most common application is to introduce a flexible three-carbon spacer arm with a terminal primary amine. This amine can then be used for subsequent conjugation to other molecules of interest.
-
Modification of Peptide Termini: It can be coupled to the N-terminus of a peptide chain or to the C-terminus of a resin-bound peptide.
-
Side-Chain Modification: It can be reacted with the side chains of acidic amino acids (e.g., aspartic acid, glutamic acid) to introduce a pendant amine group.
-
Synthesis of Peptide-Drug Conjugates and PROTACs: The aminopropyl linker is frequently utilized in the synthesis of more complex biomolecules, such as Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target-binding peptide to an E3 ligase-recruiting moiety.[1]
Physicochemical Properties and Data
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈N₂O₂ | |
| Molecular Weight | 174.24 g/mol | |
| Appearance | Pale yellow oil | [2] |
| Boiling Point | 234.5 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Chloroform (CHCl₃). | [3] |
Experimental Protocols
Protocol 1: N-Terminal Modification of a Resin-Bound Peptide
This protocol describes the coupling of this compound to the free N-terminus of a peptide chain synthesized on a solid support using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (or OxymaPure®) (3 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activation solution to the resin, followed by DIPEA (6 eq.). Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Boc Deprotection (optional, if further N-terminal modification is needed): Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Final Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups by treating the resin with a TFA cleavage cocktail for 2-3 hours.[1][4]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data for a Representative N-Terminal Coupling:
| Parameter | Value |
| Peptide Sequence | Model Hexapeptide (e.g., Tyr-Gly-Gly-Phe-Leu-Met) |
| Resin | Rink Amide Resin |
| Coupling Efficiency | >99% (as determined by Kaiser Test) |
| Final Purity (after HPLC) | >95% |
| Overall Yield | 60-70% |
Protocol 2: C-Terminal Modification via Amide Bond Formation
This protocol outlines the coupling of this compound to the C-terminus of a peptide that has been activated on the solid support.
Materials:
-
Peptide-resin with an activatable C-terminal linker (e.g., HMPA resin)
-
This compound
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail
Procedure:
-
Resin Swelling and Activation: Swell the peptide-resin in DMF. Activate the C-terminal carboxyl group using a suitable activating agent if not already pre-activated.
-
Coupling Reaction: To the swollen and activated peptide-resin, add a solution of this compound (5 eq.) and DIPEA (10 eq.) in DMF. Agitate the mixture at room temperature overnight.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail to cleave the C-terminally modified peptide and remove all protecting groups.[4]
-
Purification: Precipitate, wash, and purify the peptide as described in Protocol 1.
Visualizations
Caption: Workflow for peptide modification using this compound.
References
Application Notes and Protocols for Bioconjugation Using tert-Butyl (3-aminopropyl)carbamate as a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a fundamental technique for the development of therapeutics, diagnostics, and research tools. The choice of a linker molecule is critical as it influences the stability, solubility, and function of the resulting conjugate. tert-Butyl (3-aminopropyl)carbamate is a versatile, short, and flexible aliphatic linker used to introduce a primary amine for subsequent conjugation. Its key feature is the tert-butyloxycarbonyl (Boc) protecting group on one of its two primary amines. This allows for a controlled, sequential conjugation strategy, preventing unwanted side reactions.[1] The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal a reactive primary amine.[2]
This document provides detailed protocols for the use of this compound in a two-step bioconjugation workflow, quantitative data on expected outcomes, and visualizations of the experimental processes.
Principle of the Technology
The use of this compound as a linker in bioconjugation relies on a two-stage orthogonal reaction strategy.
-
Initial Conjugation: The free primary amine of the linker is reacted with a molecule of interest (e.g., a small molecule drug, a fluorescent dye) that has a compatible functional group, typically an activated carboxylic acid (like an NHS ester). The Boc-protected amine remains unreactive during this step.
-
Boc Deprotection: The Boc protecting group is removed from the newly formed conjugate by treatment with a mild acid, such as trifluoroacetic acid (TFA). This deprotection step exposes a new primary amine at the terminus of the linker.
-
Second Conjugation: The newly exposed primary amine is then available to be conjugated to a second molecule, such as a protein, antibody, or oligonucleotide, which has been functionalized with an amine-reactive group (e.g., an NHS ester).
This sequential approach ensures a controlled and well-defined bioconjugate.
Data Presentation
The following tables summarize the key reaction parameters and expected outcomes for the described protocols. The yields are representative and can vary depending on the specific biomolecules and reagents used.
Table 1: Boc Deprotection of Linker
| Parameter | Method 1: TFA in DCM | Method 2: HCl in 1,4-Dioxane |
| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane (B109758) (DCM) | 1,4-Dioxane |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 2 hours |
| Typical Yield | >90% | >90% |
| Notes | Reaction is typically clean. Work-up involves removal of excess TFA and solvent. | The product hydrochloride salt may precipitate and can be collected by filtration. |
Table 2: Protein Conjugation Parameters
| Parameter | Amine-Reactive Conjugation |
| Reactive Group on Protein | N-hydroxysuccinimide (NHS) ester |
| Molar Ratio (Linker-Molecule : Protein) | 10-20 fold excess |
| Reaction pH | 7.2 - 8.5 |
| Reaction Buffer | Phosphate-buffered saline (PBS), Sodium bicarbonate buffer |
| Temperature | Room Temperature or 4°C |
| Reaction Time | 1 - 2 hours at RT, or overnight at 4°C |
| Typical Conjugation Efficiency | 75 - 90% |
| Purification Method | Size-exclusion chromatography (SEC), Dialysis |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield 1,3-diaminopropane, ready for conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add trifluoroacetic acid (5-10 eq) dropwise at room temperature. Caution: TFA is corrosive and volatile. Handle in a fume hood.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in ethyl acetate (B1210297) or dichloromethane.
-
Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel. Vent frequently.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected diamine.
Protocol 2: Two-Step Conjugation of a Small Molecule to a Protein
This protocol outlines the conjugation of a small molecule containing a carboxylic acid to a protein using this compound as a linker.
Part A: Activation of Small Molecule and Conjugation to Linker
Materials:
-
Small molecule with a carboxylic acid group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve the small molecule (1.0 eq) and NHS (1.1 eq) in anhydrous DMF or DCM.
-
Add EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS ester.
-
In a separate flask, dissolve this compound (1.5 eq) in anhydrous DMF or DCM.
-
Add the activated small molecule solution to the linker solution and stir at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.
-
Purify the Boc-protected small molecule-linker conjugate by column chromatography.
Part B: Boc Deprotection of the Small Molecule-Linker Conjugate
Procedure:
-
Follow the procedure outlined in Protocol 1 to deprotect the Boc group from the purified small molecule-linker conjugate.
Part C: Conjugation of the Small Molecule-Linker to a Protein
Materials:
-
Deprotected small molecule-linker conjugate
-
Protein with an available amine-reactive functional group (e.g., NHS ester)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Dissolve the protein to be conjugated in PBS at a concentration of 1-10 mg/mL.
-
Dissolve the deprotected small molecule-linker conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute with PBS.
-
Add a 10- to 20-fold molar excess of the small molecule-linker conjugate solution to the protein solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Remove excess, unreacted small molecule-linker conjugate and byproducts by size-exclusion chromatography (SEC) or dialysis against PBS.
-
Characterize the final protein-small molecule conjugate.
Characterization of the Final Bioconjugate
The successful synthesis of the bioconjugate should be confirmed by appropriate analytical techniques.
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the final conjugate and confirm the addition of the small molecule-linker moiety.
-
UV-Vis Spectroscopy: If the small molecule is a chromophore, the concentration of the conjugated molecule can be determined. The protein concentration can be determined using a standard protein assay (e.g., BCA assay).
-
HPLC Analysis: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from unconjugated protein and excess reagents.
-
Functional Assays: The biological activity of the protein and/or the functionality of the small molecule should be assessed to ensure they have not been compromised during the conjugation process.
Conclusion
This compound is a valuable tool in bioconjugation, enabling a controlled and sequential approach to the synthesis of complex biomolecular constructs. The protocols outlined in this document provide a general framework for its use. Researchers should optimize the reaction conditions for their specific application to achieve the desired degree of labeling and to maintain the functionality of the biomolecules involved.
References
Application Notes and Protocols for N-Boc Protection of Primary Amines
Introduction
The protection of primary amines is a crucial step in multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development.[1] The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines. This preference is due to its stability across a broad range of reaction conditions and its straightforward removal under mild acidic conditions.[2][3] The most common and efficient method for the introduction of the Boc group is through the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), also known as Boc anhydride (B1165640).[2] This document provides a detailed standard protocol for the N-Boc protection of primary amines, intended for researchers, scientists, and drug development professionals.
Reaction Mechanism
The N-Boc protection of a primary amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks one of the carbonyl carbons of the Boc anhydride. This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts carbon dioxide and tert-butanol.[3] The formation of these gaseous and liquid byproducts helps to drive the reaction to completion.[3] While the reaction can proceed without a base, a mild base is often added to neutralize the protonated amine and accelerate the reaction.
Data Presentation
The following table summarizes representative examples of N-Boc protection of various primary amines under different reaction conditions.
| Amine Substrate | Reagent (Equivalents) | Base (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Aminopropylene | (Boc)₂O (1.0) | NaOH (1.0) | THF/H₂O | 0 | 0.5 | - | [4] |
| Pyrrolidine | (Boc)₂O | DMAP (0.1) | Dichloromethane | RT | - | - | [4] |
| General Primary Amine | (Boc)₂O (1.1) | Triethylamine (B128534) (1.1) | Dichloromethane or THF | RT | 1-4 | - | [5] |
| General Primary Amine | (Boc)₂O (1.0-1.2) | Triethylamine (1.1-1.5) | Acetonitrile/H₂O | RT | - | - | [1] |
| Various Amines | (Boc)₂O (1.0) | None | Water/Acetone | RT | 0.08-0.17 | 95-99 | [6] |
| Aniline | (Boc)₂O (1.0) | Amberlyst-15 (15% w/w) | Solvent-free | RT | <1 min | 99 | [7] |
| Aliphatic/Cyclic Amines | (Boc)₂O (1.0) | Amberlyst-15 (15% w/w) | Solvent-free | RT | 1-3 min | 95-99 | [7] |
| 1,2,3,6-Tetrahydropyridine | (Boc)₂O (1.0) | None | THF | 0 to RT | Overnight | 89 | [8] |
Experimental Protocols
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1–1.5 equiv)[3]
-
Base (e.g., triethylamine, NaOH, NaHCO₃, or DMAP) (optional, 1.1–1.5 equiv)[2]
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Methanol)[2]
-
Deionized water
-
1 M HCl (for work-up if a base like triethylamine is used)[5]
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M.[5]
-
Addition of Base (Optional but Recommended): If using a base, add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.[5] The use of a base is particularly important if the starting amine is in the form of an ammonium (B1175870) salt.[2]
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise.[5] A slight excess of (Boc)₂O is commonly used to ensure the complete conversion of the amine.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. The reaction is typically complete within 1-4 hours.[5]
-
Work-up: a. Upon completion, dilute the reaction mixture with the same solvent used for the reaction.[5] b. Transfer the mixture to a separatory funnel. c. If a base such as triethylamine was used, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.[2][5] If no base was used, washing with saturated aqueous NaHCO₃ and brine is sufficient.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc protected amine.[2][5]
-
Purification: If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel.[5]
The N-Boc protection of primary amines using di-tert-butyl dicarbonate is a robust and highly versatile transformation in organic synthesis. The provided protocol offers a standardized and efficient method that can be adapted for a wide variety of primary amine substrates. By following this protocol, researchers can reliably protect primary amines in high yields, facilitating subsequent synthetic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 5. benchchem.com [benchchem.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols for Surface Modification using tert-Butyl (3-aminopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of tert-Butyl (3-aminopropyl)carbamate for the functionalization of surfaces. This versatile molecule serves as a valuable building block for creating primary amine-terminated surfaces, which are essential for a wide range of applications in biotechnology, drug delivery, and biosensor development. The tert-butoxycarbonyl (Boc) protecting group allows for controlled introduction of a reactive primary amine, which can then be deprotected under mild acidic conditions to enable the covalent immobilization of biomolecules, nanoparticles, and other ligands.
Overview of this compound
Chemical Structure and Properties:
-
IUPAC Name: tert-butyl N-(3-aminopropyl)carbamate
-
Synonyms: N-Boc-1,3-diaminopropane, N-Boc-1,3-propanediamine
-
CAS Number: 75178-96-0
-
Molecular Formula: C₈H₁₈N₂O₂
-
Molecular Weight: 174.24 g/mol
This compound possesses a primary amine at one end and a Boc-protected primary amine at the other, separated by a three-carbon spacer. The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by acids.[1] This differential reactivity is key to its utility in surface modification.
Applications in Surface Modification
The primary application of this compound in this context is to introduce a controlled density of primary amine groups onto a substrate. These amine groups can then serve as anchoring points for:
-
Bioconjugation: Covalent attachment of proteins, antibodies, peptides, and nucleic acids for applications such as immunoassays, protein microarrays, and cell culture engineering.
-
Drug Delivery: Functionalization of nanoparticles or other drug carriers to enable the conjugation of targeting ligands or therapeutic molecules.
-
Biosensors: Modification of electrode or sensor surfaces to immobilize biorecognition elements for the detection of specific analytes.
Experimental Protocols
The following protocols provide a general framework for the surface modification process. Optimization of reaction times, concentrations, and other parameters may be necessary for specific substrates and applications.
Protocol 1: Surface Preparation and Activation
A clean and activated surface is crucial for efficient immobilization. The choice of activation method depends on the substrate material.
For Silicon Oxide or Glass Surfaces (Hydroxylation):
-
Clean the substrates by sonication in a series of solvents: acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrates under a stream of nitrogen.
-
Treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes at 80°C. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen. This process generates a high density of hydroxyl (-OH) groups on the surface.
Protocol 2: Immobilization of this compound
This protocol describes the coupling of the Boc-protected amine to an activated surface, for instance, a surface with carboxylic acid groups.
-
Surface Activation (Carboxylation): Treat the hydroxylated surface with a solution of (3-aminopropyl)triethoxysilane (APTES) to introduce amine groups. Subsequently, react the amine-functionalized surface with succinic anhydride (B1165640) to generate carboxylic acid groups.
-
EDC/NHS Coupling:
-
Prepare a solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Immerse the carboxylated substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Rinse the substrate with the buffer to remove excess EDC and NHS.
-
-
Amine Coupling:
-
Immediately immerse the activated substrate in a solution of this compound in a suitable solvent (e.g., DMF or DMSO).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Rinse the substrate with the solvent and then with deionized water to remove any unbound carbamate.
-
Dry the substrate under a stream of nitrogen.
-
Protocol 3: Deprotection of the Boc Group
This step exposes the primary amine, making the surface reactive for subsequent conjugation.
-
Prepare a deprotection solution. A common solution is 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Immerse the Boc-protected surface in the TFA/DCM solution for 30-60 minutes at room temperature.
-
Rinse the substrate thoroughly with DCM, followed by a neutralizing wash with a weak base (e.g., 5% diisopropylethylamine in DCM), and finally with DCM and deionized water.
-
Dry the substrate under a stream of nitrogen. The surface is now functionalized with primary amine groups.
Surface Characterization
It is essential to characterize the surface at each stage of the modification process to confirm the success of each step.
Quantitative Data Summary:
The following table provides expected trends in quantitative data for a silicon oxide surface undergoing the modification process. Actual values will vary depending on the specific substrate and experimental conditions.
| Surface Stage | Water Contact Angle (°) | N (atomic %) | C (atomic %) | O (atomic %) | Si (atomic %) |
| Pristine SiO₂ | < 20 | 0 | 0 | 66.7 | 33.3 |
| Boc-protected amine | 60 - 70 | ~ 5-10 | ~ 15-25 | ~ 45-55 | ~ 20-30 |
| Amine-terminated | 40 - 50 | ~ 5-10 | ~ 5-15 | ~ 50-60 | ~ 25-35 |
Note: The data in the table is illustrative. For instance, XPS analysis of a Boc-protected amine surface would show characteristic peaks for nitrogen and an increase in the carbon content due to the tert-butyl and propyl groups.[2] After deprotection, the carbon content is expected to decrease due to the loss of the tert-butyl group.[2] The water contact angle is expected to increase after the immobilization of the relatively hydrophobic Boc-protected molecule and then decrease after the deprotection to expose the more hydrophilic amine groups.[3]
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Experimental Workflow
Caption: General workflow for surface modification.
Surface Functionalization and Bioconjugation Pathway
Caption: Pathway of surface functionalization and bioconjugation.
References
Application Notes and Protocols for the Coupling of tert-Butyl (3-aminopropyl)carbamate with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the efficient coupling of tert-Butyl (3-aminopropyl)carbamate with N-hydroxysuccinimide (NHS) esters. This reaction is a fundamental step in many bioconjugation and drug development workflows, enabling the attachment of a linker with a protected amine functionality to a molecule of interest.
Introduction
The reaction between a primary amine and an N-hydroxysuccinimide (NHS) ester is a widely used method for forming stable amide bonds.[1] this compound serves as a valuable bifunctional linker, presenting a primary amine for coupling and a Boc-protected amine for subsequent deprotection and further modification. This protocol outlines the key parameters and procedures for achieving high-yield coupling of this linker to NHS ester-activated molecules in an organic synthesis setting.
Reaction Principle
The coupling reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
Key Reaction Parameters
The success of the coupling reaction is dependent on several critical parameters, which are summarized in the table below.
| Parameter | Recommended Conditions | Notes |
| Solvent | Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), or Tetrahydrofuran (THF) | DMF is often preferred due to its ability to dissolve a wide range of reactants. Ensure the solvent is anhydrous to prevent hydrolysis of the NHS ester. |
| Base | Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | A non-nucleophilic base is crucial to scavenge the acidic NHS byproduct, driving the reaction to completion.[2] Typically, 1.5 to 3 equivalents are used. |
| Stoichiometry | 1.0 to 1.2 equivalents of this compound per 1.0 equivalent of NHS ester | A slight excess of the amine can help to ensure complete consumption of the often more valuable NHS ester. |
| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is typically started at 0 °C and allowed to warm to room temperature. |
| Reaction Time | 2 to 24 hours | Reaction progress should be monitored by an appropriate analytical method such as TLC or LC-MS. |
| Atmosphere | Inert atmosphere (Nitrogen or Argon) | Recommended to prevent moisture from entering the reaction and hydrolyzing the NHS ester. |
Experimental Protocols
General Protocol for Small-Scale Coupling (1 mmol)
This protocol describes a general procedure for the coupling of an NHS ester with this compound.
Materials:
-
NHS ester of your molecule of interest (1.0 mmol)
-
This compound (1.1 mmol, 191.5 mg)
-
Anhydrous Dimethylformamide (DMF) (5-10 mL)
-
Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the NHS ester (1.0 mmol).
-
Dissolve the NHS ester in anhydrous DMF (5 mL).
-
In a separate vial, dissolve this compound (1.1 mmol, 191.5 mg) in anhydrous DMF (2 mL).
-
Add the solution of this compound to the flask containing the NHS ester.
-
Add DIPEA (2.0 mmol, 348 µL) to the reaction mixture.
-
Stir the reaction at room temperature for 4-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting NHS ester is consumed.
Workup and Purification
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate (B1210297) (50 mL).
-
Wash the organic layer sequentially with 5% aqueous lithium chloride (LiCl) solution (3 x 20 mL) to remove DMF, followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) to remove unreacted NHS ester and the NHS byproduct, and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to afford the pure N-Boc protected urea (B33335) derivative.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the coupling and purification process.
Caption: Experimental workflow for NHS ester coupling.
Signaling Pathway Diagram
The chemical transformation can be represented by the following reaction diagram.
Caption: Reaction of an NHS ester with the carbamate.
References
Application Notes and Protocols for the Use of N-Boc-1,3-propanediamine in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of two distinct ligands—one that binds to a POI and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2] The linker is a critical determinant of PROTAC efficacy, as its length, rigidity, and chemical composition directly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[2][3]
N-Boc-1,3-propanediamine is a versatile and widely used building block in the synthesis of PROTAC linkers.[4] Its bifunctional nature, featuring a Boc-protected primary amine and a free primary amine, allows for a controlled and sequential conjugation to the POI and E3 ligase ligands. The three-carbon alkyl chain provides a common and effective linker length for inducing protein degradation.[4] These application notes provide detailed protocols and workflows for the incorporation of N-Boc-1,3-propanediamine into PROTACs.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, thereby hijacking the cellular protein degradation machinery.[5] The PROTAC molecule facilitates the formation of a ternary complex, which leads to the polyubiquitination of the target protein by the E3 ligase.[6] This polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the target protein.[7] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[1]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the protection of amines in organic synthesis, particularly in peptide synthesis and the development of complex molecules. Its widespread use is attributed to its stability under various reaction conditions and its straightforward removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its high efficiency and volatility, which simplifies the isolation of the deprotected amine.[1][2]
This document provides a comprehensive, step-by-step protocol for the deprotection of Boc-protected amines using TFA. It covers the underlying mechanism, the critical role of scavengers in preventing side reactions, detailed experimental procedures, and safety considerations.
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group with TFA is an acid-catalyzed elimination reaction that proceeds through several key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[1][3]
-
Formation of a Tert-butyl Cation: This protonation makes the Boc group unstable, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][3]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][3]
-
Formation of the Amine Salt: The newly formed free amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate (B77799) salt.[1][3]
It is imperative to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide gas can cause a pressure buildup.[1][3]
Caption: Mechanism of TFA-mediated Boc deprotection.
The Critical Role of Scavengers
The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions.[1][4] This is particularly problematic in peptide synthesis where amino acid residues with nucleophilic side chains, such as tryptophan, methionine, cysteine, and tyrosine, are susceptible to alkylation by the tert-butyl cation.[4] To prevent these side reactions, scavengers are added to the reaction mixture to trap the reactive tert-butyl cation.[4]
Commonly Used Scavengers:
| Scavenger | Target Residue(s) | Notes |
| Triisopropylsilane (B1312306) (TIS) | General, Tryptophan | A very common and effective scavenger. |
| Triethylsilane (TES) | General, Tryptophan | Another effective silane-based scavenger.[4] |
| Water (H₂O) | General | Often used in combination with other scavengers. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4] |
| Thioanisole | Methionine, Arginine | Effective in preventing S-alkylation of methionine and accelerates Arg(Pmc) deprotection.[4][5] |
| Ethanedithiol (EDT) | Cysteine, Tryptophan | A common scavenger for cysteine-containing peptides.[4] |
| Phenol | General | Can be used, but may have its own side reactions. |
| dithiothreitol (DTT) | General | A reducing agent that can also act as a scavenger.[4] |
For peptides with multiple sensitive residues, a scavenger cocktail is often employed. A well-known example is "Reagent K," which consists of TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[4]
Experimental Protocols
Materials and Equipment
-
Boc-protected compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Scavengers (e.g., TIS, water, thioanisole) as required
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Cold diethyl ether
-
Filtration apparatus (e.g., Büchner funnel) or centrifuge
-
Nitrogen or argon line for inert atmosphere (optional but recommended)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.
Protocol 1: Standard Boc Deprotection in Solution
This protocol is suitable for a wide range of Boc-protected amines in solution.
-
Preparation: In a round-bottom flask, dissolve the Boc-protected compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.
-
Addition of Scavengers (if required): If your substrate contains sensitive functional groups, add the appropriate scavenger(s) to the solution. For a general-purpose scavenger, triisopropylsilane (2.5-5% v/v) can be used.
-
Addition of TFA: Slowly add TFA to the stirred solution. The amount of TFA can be varied depending on the substrate's sensitivity and the desired reaction rate (see table below). A common starting point is a 1:1 mixture of TFA and DCM.[1][6]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the deprotection can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene (B28343) a few times.[1]
-
The crude product, which is the TFA salt of the amine, can be precipitated by adding cold diethyl ether to the residue.[1]
-
Collect the precipitated solid by filtration or centrifugation.
-
Wash the solid with cold diethyl ether to remove any remaining scavengers and byproducts.
-
Dry the final product under vacuum.
-
Typical Reaction Conditions:
| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |
| 25% | 2 hours | Room Temperature | A common and generally effective condition.[1][6] |
| 50-55% | 30 minutes - 2 hours | Room Temperature | Faster deprotection. 55% TFA has been shown to give higher purity peptides in some cases compared to 100% TFA.[1][7] |
| 100% (neat TFA) | 5-30 minutes | Room Temperature | Very rapid deprotection, but may increase the risk of side product formation.[1][7] |
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the deprotection of a Boc group from a peptide attached to a solid support.
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual solvents from previous steps.
-
Deprotection Cocktail: Prepare a cleavage cocktail consisting of TFA and appropriate scavengers. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.
-
Cleavage and Deprotection: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.
-
Product Collection: Filter the resin and collect the filtrate, which contains the deprotected peptide.
-
Resin Washing: Wash the resin with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine this wash with the initial filtrate.
-
Precipitation: Precipitate the peptide by adding the combined filtrate dropwise to a stirred, cold solution of diethyl ether (typically 10 times the volume of the filtrate).
-
Isolation: Collect the precipitated peptide by centrifugation followed by decantation of the ether, or by filtration.
-
Washing and Drying: Wash the peptide pellet several times with cold diethyl ether to remove scavengers and residual TFA. Dry the purified peptide under vacuum.
Caption: A typical experimental workflow for TFA-mediated Boc removal.
Safety Precautions
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle TFA in a well-ventilated chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE) , including safety goggles, a lab coat, and acid-resistant gloves.
-
Avoid inhalation of TFA vapors. TFA is volatile and its vapors are harmful if inhaled.[5]
-
In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.
-
The reaction produces carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Deprotection | - Insufficient TFA concentration or equivalents.[4]- Insufficient reaction time or temperature.[4] | - Increase the concentration of TFA.- Extend the reaction time or gently warm the reaction (if the substrate is stable). |
| Side Product Formation | Alkylation of sensitive residues by the tert-butyl cation.[4] | - Add appropriate scavengers to the reaction mixture (see scavenger table). |
| Difficulty in Isolating the Product | The TFA salt of the amine may be soluble in the work-up solvent or form an oil. | - Try precipitating with a different non-polar solvent.- Use a basic ion-exchange resin (e.g., Amberlyst A21) to neutralize the TFA and isolate the free amine.[8][9] |
By following these detailed protocols and considering the important factors of scavenger use and safety, researchers can effectively and safely perform Boc deprotection using TFA.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. commonorganicchemistry.com [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Applications of tert-Butyl (3-aminopropyl)carbamate in Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (3-aminopropyl)carbamate, also known as N-Boc-1,3-diaminopropane, is a versatile bifunctional building block crucial in modern drug discovery, particularly in the synthesis of targeted therapeutics. Its structure, featuring a Boc-protected primary amine and a free primary amine connected by a three-carbon aliphatic chain, allows for sequential and controlled chemical modifications. This key attribute makes it an ideal component for constructing linkers in complex molecules such as Proteolysis Targeting Chimeras (PROTACs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of prominent drug candidates, focusing on its role in the development of degraders for the Androgen Receptor (AR) and Bromodomain and Extra-Terminal (BET) proteins.
Core Applications in Drug Development
The primary application of this compound in drug development is as a flexible and adaptable linker component in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[3][4] The linker connecting the target-binding moiety and the E3 ligase ligand is a critical determinant of the PROTAC's efficacy.[1] this compound provides a simple and effective C3 alkyl chain, which has been successfully incorporated into several clinical and preclinical PROTAC candidates.[5][6]
Key Features and Advantages:
-
Bifunctionality with Orthogonal Protection: The Boc-protected amine allows for selective reaction at the free primary amine, and subsequent deprotection under acidic conditions reveals a new reactive site for further conjugation.[7][8]
-
Linker Flexibility: The propyl chain offers a degree of flexibility that can be crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Commercial Availability: The compound is readily available, facilitating its use in both academic and industrial research settings.[9]
Application Example 1: Synthesis of Androgen Receptor (AR) Degraders (e.g., ARV-110)
ARV-110 (Bavdegalutamide) is an orally bioavailable PROTAC designed to degrade the Androgen Receptor, a key driver of prostate cancer. While the precise, proprietary synthesis of ARV-110 is not fully disclosed, the synthesis of analogous AR degraders often involves the use of a linker derived from this compound to connect the AR-binding ligand with a Cereblon (CRBN) E3 ligase ligand.[10]
Androgen Receptor Signaling Pathway
The Androgen Receptor is a ligand-activated transcription factor. In prostate cancer, AR signaling promotes tumor growth and survival. Degradation of AR via a PROTAC-mediated mechanism is a promising therapeutic strategy to overcome resistance to traditional AR inhibitors.[10]
Caption: Androgen Receptor signaling pathway and its disruption by an AR-targeting PROTAC.
Experimental Protocols
Protocol 1: Boc-Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free diamine, which can then be used for subsequent coupling reactions.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.
-
Acid Addition: To the stirred solution, add an excess of a strong acid. Commonly used acids include 4M HCl in dioxane (5-10 eq) or trifluoroacetic acid (TFA) (20-50% v/v in DCM).[11][12]
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[12]
-
Work-up:
-
For HCl/dioxane: The product often precipitates as the hydrochloride salt and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
For TFA/DCM: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[12]
-
-
Isolation: The resulting 1,3-diaminopropane (B46017) salt can often be used in the next step without further purification. To obtain the free base, an aqueous work-up with a base such as sodium bicarbonate or sodium hydroxide (B78521) is required, followed by extraction with an organic solvent.
Protocol 2: Amide Coupling to form the Linker-Ligand Intermediate
This protocol outlines the coupling of the deprotected diamine with a carboxylic acid-functionalized warhead or E3 ligase ligand.
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF). Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.[13]
-
Amine Addition: Add a solution of the deprotected 1,3-diaminopropane (from Protocol 1, ~1.0-1.2 eq) in DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-18 hours. Monitor the reaction progress by LC-MS.[13]
-
Work-up and Purification: Upon completion, dilute the reaction with an organic solvent like ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide-linked intermediate.[13]
Application Example 2: Synthesis of BET Protein Degraders (e.g., ARV-771)
ARV-771 is a potent PROTAC that degrades BET family proteins (BRD2, BRD3, and BRD4) by recruiting the von Hippel-Lindau (VHL) E3 ligase.[14][15] The synthesis of ARV-771 and similar BET degraders often utilizes a linker derived from this compound to connect the BET inhibitor JQ1 to a VHL ligand.
BET Protein Signaling Pathway
BET proteins are epigenetic "readers" that play a critical role in regulating the transcription of key oncogenes like c-MYC. By degrading BET proteins, PROTACs can effectively suppress the transcription of these oncogenes, leading to anti-cancer effects.[6]
Caption: BET protein signaling in transcription and its disruption by a BET-targeting PROTAC.
Experimental Workflow for PROTAC Synthesis
The general workflow for synthesizing a PROTAC using this compound involves a series of protection, coupling, and deprotection steps.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound, 75178-96-0 | BroadPharm [broadpharm.com]
- 10. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
Application Notes and Protocols for Amide Bond Formation from Carbamates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the amide linkage is a fundamental component of peptides, proteins, and a vast array of pharmaceutical agents. While numerous methods exist for the construction of amide bonds, the direct conversion of stable and readily available carbamates presents a valuable and atom-economical alternative to traditional coupling protocols.
These application notes provide a detailed overview and experimental protocols for the direct synthesis of amides from carbamates, focusing on a robust method utilizing acyl chlorides and sodium iodide. This approach offers a practical route for the transformation of N-protected amines, bypassing the need for deprotection and subsequent coupling steps.
Reaction Principle and Mechanism
The direct conversion of carbamates to amides can be effectively achieved by treatment with an acyl chloride in the presence of sodium iodide. The reaction is believed to proceed through the in situ formation of a highly reactive acyl iodide species. This acyl iodide then reacts with the carbamate (B1207046), leading to the formation of an N-acylcarbamate intermediate. Subsequent cleavage of the carbamate group, facilitated by the iodide ion, results in the formation of the desired amide and byproducts.
The proposed mechanism involves the following key steps[1]:
-
Formation of Acyl Iodide: The acyl chloride reacts with sodium iodide in a Finkelstein-type reaction to generate the more reactive acyl iodide.
-
N-Acylation of Carbamate: The carbamate nitrogen attacks the electrophilic carbonyl carbon of the acyl iodide, forming a tetrahedral intermediate which then collapses to yield an N-acylcarbamate (a mixed imide).
-
Nucleophilic Cleavage: The iodide ion attacks the carbonyl carbon of the carbamate portion of the N-acylcarbamate.
-
Amide Formation: This cleavage leads to the formation of the stable amide product, along with the release of carbon dioxide and an alkyl iodide.
Experimental Setup and Protocols
This section provides detailed protocols for the direct conversion of various carbamates (methyl, tert-butyl, and benzyl) to their corresponding amides using different acyl chlorides.
General Protocol for the Conversion of Carbamates to Amides
A general procedure for the synthesis of amides from carbamates is as follows[1]:
-
To a stirred solution of the carbamate (1.0 equiv) and sodium iodide (1.5–10 equiv) in dry acetonitrile (B52724), the respective acyl chloride (1.5–10 equiv) is added at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is then heated to 60 °C and stirred for the time indicated in the data table.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or chloroform).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired amide.
Data Presentation: Reaction Scope and Yields
The following table summarizes the results for the direct conversion of various carbamates to amides using the general protocol described above. The data is compiled from the work of Ihara et al.[1].
| Entry | Carbamate Substrate | Acyl Chloride | Equiv. Acyl Chloride | Equiv. NaI | Time (h) | Product | Yield (%) |
| 1 | Methyl N-benzylcarbamate | Acetyl chloride | 10 | 10 | 40 | N-Benzylacetamide | 92 |
| 2 | tert-Butyl N-benzylcarbamate | Acetyl chloride | 10 | 10 | 42 | N-Benzylacetamide | 61 |
| 3 | Benzyl N-benzylcarbamate | Acetyl chloride | 10 | 10 | 7 | N-Benzylacetamide | 84 |
| 4 | Methyl N-benzylcarbamate | Pivaloyl chloride | 10 | 10 | 14 | N-Benzylpivalamide | 43 |
| 5 | tert-Butyl N-benzylcarbamate | Pivaloyl chloride | 10 | 10 | 14 | N-Benzylpivalamide | 45 |
| 6 | Benzyl N-benzylcarbamate | Pivaloyl chloride | 10 | 10 | 12 | N-Benzylpivalamide | 41 |
| 7 | Methyl N-benzylcarbamate | Benzoyl chloride | 10 | 10 | 20 | N-Benzylbenzamide | 87 |
| 8 | tert-Butyl N-benzylcarbamate | Benzoyl chloride | 10 | 10 | 11 | N-Benzylbenzamide | 99 |
| 9 | Benzyl N-benzylcarbamate | Benzoyl chloride | 10 | 10 | 12 | N-Benzylbenzamide | 99 |
| 10 | Methyl N-methyl-N-benzylcarbamate | Acetyl chloride | 1.5 | 1.5 | 16 | N-Methyl-N-benzylacetamide | 52 |
| 11 | Methyl N-benzylcarbamate | Acetyl chloride | 1.5 | 1.5 | 16 | N-Benzylacetamide | 65 |
Analytical Methods for Reaction Monitoring
Careful monitoring of the reaction is crucial for achieving optimal yields and minimizing side product formation. A combination of chromatographic and spectroscopic techniques is recommended.
Thin Layer Chromatography (TLC)
TLC is a quick and convenient method to follow the progress of the reaction.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexane (B92381) and ethyl acetate is typically suitable. The polarity should be adjusted to achieve good separation between the starting carbamate, the amide product, and any potential intermediates or side products. A typical starting mobile phase could be 7:3 hexane/ethyl acetate.
-
Visualization: The spots can be visualized under UV light (254 nm) and/or by staining with a suitable reagent such as potassium permanganate (B83412) or iodine. The carbamate starting material and the amide product should have different Rf values, allowing for clear monitoring of the conversion.
High-Performance Liquid Chromatography (HPLC)
For more quantitative analysis of the reaction progress, HPLC is the method of choice.
-
Column: A reverse-phase C18 column is generally effective for separating the relatively nonpolar carbamates and amides.
-
Mobile Phase: A gradient elution with acetonitrile and water (often with a small amount of trifluoroacetic acid, e.g., 0.1%) is typically used. For example, a gradient from 40% to 65% acetonitrile in water over 10 minutes can be effective[2].
-
Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm for aromatic compounds) is commonly employed. By injecting aliquots of the reaction mixture at different time points, the disappearance of the carbamate peak and the appearance of the amide peak can be quantified to determine the reaction rate and final conversion.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can be used to confirm the formation of the amide product by observing the appearance of characteristic amide vibrational bands and the disappearance of carbamate bands.
-
Carbamate (C=O stretch): Typically observed in the range of 1740-1680 cm⁻¹.
-
Amide I (C=O stretch): A strong band usually appearing between 1680 and 1630 cm⁻¹.
-
Amide II (N-H bend and C-N stretch): Found between 1570 and 1515 cm⁻¹ for secondary amides.
By acquiring an FT-IR spectrum of the purified product and comparing it to the spectrum of the starting carbamate, the successful conversion can be confirmed.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of amides from carbamates.
Caption: Experimental workflow for amide synthesis from carbamates.
Proposed Reaction Mechanism
The diagram below outlines the proposed mechanism for the direct conversion of a carbamate to an amide in the presence of an acyl chloride and sodium iodide[1].
Caption: Proposed mechanism for amide formation from carbamates.
References
Troubleshooting & Optimization
how to improve the yield of N-Boc protection reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize N-Boc protection reactions, ensuring higher yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-Boc protection of amines.
Issue 1: Low or No Yield of N-Boc Protected Product
-
Question: I am observing a low or negligible yield of my desired N-Boc protected product. What are the potential causes and how can I resolve this?
-
Answer: Low yields in N-Boc protection reactions can stem from several factors related to reaction conditions and substrate reactivity. Here’s a systematic approach to troubleshooting this issue:
-
Inappropriate Base Selection: The choice of base is critical. It may be too weak to effectively deprotonate the amine, particularly if the starting amine is weakly basic or sterically hindered.[1] Consider switching to a stronger, non-nucleophilic base.
-
Suboptimal Solvent: The solvent must be appropriate for your specific reaction and capable of dissolving all reactants.[2] For typical SN2 reactions, polar aprotic solvents like DMF, DMSO, or Acetonitrile are often effective.[2] In some cases, alcoholic solvents like methanol (B129727) can enhance the reaction rate for aromatic amines.[3]
-
Low Reactivity of the Amine: Weakly nucleophilic amines, such as certain anilines, or sterically hindered amines react more slowly.[1][4] Increasing the reaction temperature or using a stronger base or catalyst might be necessary to drive the reaction to completion.[1][3]
-
Insufficient Reagent Stoichiometry: Ensure that at least a slight excess (1.1-1.5 equivalents) of Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is used.[5] For amine salts, an adequate amount of base is required for neutralization before protection.[4]
-
Moisture Contamination: Reactions involving strong bases or moisture-sensitive intermediates should be conducted under anhydrous conditions, as water can interfere with the reaction.[2]
-
Issue 2: Slow Reaction Rate
-
Question: My N-Boc protection reaction is proceeding very slowly, even with a suitable base. What can I do to accelerate it?
-
Answer: A sluggish reaction can be improved by adjusting the following parameters:
-
Increase Temperature: Gently warming the reaction mixture can significantly increase the reaction rate. Monitor the reaction by TLC to avoid potential side product formation at higher temperatures.[2]
-
Use a Catalyst: While not always necessary, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction.[5] Other catalysts like iodine or perchloric acid adsorbed on silica-gel have also been reported to be effective.[6]
-
Optimize Solvent Choice: As mentioned, the solvent can influence the reaction rate. Alcoholic solvents have been shown to enhance the rate of Boc protection for aromatic amines.[3]
-
Re-evaluate Base Strength: A stronger base can lead to a faster reaction by more effectively deprotonating the intermediate.[1]
-
Issue 3: Formation of Side Products
-
Question: I am observing significant side product formation in my reaction mixture. What are the common side products and how can I prevent them?
-
Answer: The formation of side products can complicate purification and reduce the yield of the desired product. Common side products and their prevention strategies are outlined below:
-
Double Boc-Protection (Boc₂N-R): This can occur with primary amines, especially when a large excess of (Boc)₂O and a strong base are used.[1] To avoid this, use a controlled stoichiometry of (Boc)₂O (around 1.1 equivalents).
-
Urea (B33335) Formation: This is more likely with sterically hindered amines and can be promoted by very strong bases.[1] Using a milder base or optimizing the reaction temperature can help minimize this side reaction.
-
O-Boc Formation: In substrates containing hydroxyl groups, such as amino alcohols, protection of the alcohol can compete with N-protection. Using aqueous conditions or specific catalyst-free methods can promote selective N-protection.[6][7]
-
Below is a workflow to troubleshoot common issues in N-Boc protection reactions.
Caption: A decision-making workflow for troubleshooting common issues in N-Boc protection reactions.
Frequently Asked Questions (FAQs)
Q1: Is a base always required for N-Boc protection?
A1: While a base is commonly used to accelerate the reaction and improve yields, it is not always strictly necessary.[1] The reaction can proceed without an added base, as the tert-butoxide ion formed as a byproduct can deprotonate the amine.[1] However, for amines with low nucleophilicity or when a faster reaction is desired, the addition of an external base is highly recommended.[1]
Q2: What is the role of the base in the N-Boc protection reaction?
A2: The primary role of the base is to neutralize the protonated amine intermediate that forms after the initial nucleophilic attack on the di-tert-butyl dicarbonate.[1] This deprotonation regenerates the neutral amine, which is the final N-Boc protected product, and drives the reaction to completion.[1]
Q3: How does the strength of the base (pKa) affect the reaction?
A3: The strength of the base can significantly influence the reaction rate. A stronger base will deprotonate the intermediate more effectively, leading to a faster reaction.[1] However, a very strong base might cause unwanted side reactions, such as urea formation with sterically hindered amines or deprotonation of other sensitive functional groups.[1] Therefore, the base should be strong enough to deprotonate the ammonium (B1175870) intermediate but not so strong as to cause side reactions.[1]
Q4: What are the most common bases used for Boc protection?
A4: The choice of base depends on the substrate's properties. Common bases include:
-
Triethylamine (TEA) and Diisopropylethylamine (DIPEA): These are often used for a wide range of amines.[1]
-
4-(Dimethylamino)pyridine (DMAP): Often used as a catalyst in conjunction with another base to accelerate the reaction.[5]
-
Sodium Bicarbonate (NaHCO₃) and Sodium Hydroxide (NaOH): These are commonly used in aqueous or biphasic systems, particularly for amino acids.[8][9]
Q5: Can N-Boc protection be performed in water or without a solvent?
A5: Yes, green chemistry approaches have been developed for N-Boc protection. The reaction can be carried out effectively in water, sometimes mixed with a co-solvent like acetone, often without the need for a catalyst.[7][10] This method is eco-friendly and can prevent side reactions like O-Boc formation.[7] Solvent-free conditions are also possible, typically by mixing the amine and (Boc)₂O, sometimes with a solid catalyst.[11][12]
Data on Reaction Conditions and Yields
The following tables summarize the impact of different reaction parameters on the yield of N-Boc protection.
Table 1: Effect of Base on N-Boc Protection Yield
| Amine Substrate | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | TEA | DCM | RT | 1h | ~95% | [13] |
| Pyrrolidine | TEA | DCM | RT | 1h | 100% | [13] |
| Various Amines | None | Water:Acetone (9.5:0.5) | RT | 8-12 min | 90-98% | [7] |
| 3-Aminopropylene | NaOH (aq) | THF | 0°C - RT | 30 min | - | [13] |
Table 2: Effect of Solvent on N-Boc Protection of p-Toluidine
| Solvent | Relative Reaction Rate | Reference |
| CDCl₃ | 1 | [3] |
| CD₃OD | 70 | [3] |
Key Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection using Triethylamine (TEA)
-
Dissolve the amine substrate (1.0 equivalent) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).[5]
-
Add Triethylamine (1.1-1.5 equivalents).[5]
-
Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) portion-wise to the reaction mixture.[5]
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a 1 M aqueous HCl solution to remove excess base, followed by a wash with brine (saturated aqueous NaCl solution).[5]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
The crude product can be purified by flash column chromatography if necessary.[5]
Protocol 2: Catalyst-Free N-Boc Protection in Water-Acetone
-
In a round-bottom flask, add the amine (1 mmol) to a mixture of 9.5 mL of distilled water and 0.5 mL of acetone.[7]
-
Stir the mixture at room temperature for a few minutes.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol).
-
Stir the reaction at room temperature for 8-12 minutes, monitoring by TLC.[10]
-
For liquid products, extract the mixture with Dichloromethane (CH₂Cl₂). For solid products, isolate by filtration.[7]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in a vacuum.[7]
-
Purify the residue by column chromatography if necessary.[7]
The logical relationship between key reaction parameters and the outcome of the N-Boc protection is illustrated below.
Caption: The relationship between key reaction parameters and the outcome of N-Boc protection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
common side reactions with tert-Butyl (3-aminopropyl)carbamate
Welcome to the technical support center for tert-Butyl (3-aminopropyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common side reactions and to offer troubleshooting for experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is primarily used as a building block in organic synthesis. Its bifunctional nature, possessing both a Boc-protected primary amine and a free primary amine, makes it a valuable intermediate for the synthesis of more complex molecules. It is particularly common in the preparation of polyamine analogues, such as spermidine (B129725), and in the development of pharmacologically active compounds.[1] The 3-aminopropyl moiety is a structural motif found in many biologically active molecules, including some anticancer drugs. The carbamate (B1207046) group serves to improve the stability and solubility of drug candidates.
Q2: What are the general stability and storage recommendations for this compound?
A2: this compound is generally stable under standard laboratory conditions. However, it is sensitive to strong acids, which will cleave the tert-butoxycarbonyl (Boc) protecting group. It is also incompatible with strong oxidizing agents. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere, and at refrigerated temperatures (-20°C to 4°C) to prevent degradation.[2][3]
Q3: What are the primary safety concerns when handling this compound?
A3: According to its Safety Data Sheet (SDS), this compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Troubleshooting Guides for Common Reactions
Acylation of the Primary Amine
Acylation of the free primary amine is a common transformation. However, several side reactions can occur, leading to impurities and reduced yields.
Problem: Low yield of the desired amide product.
| Possible Cause | Troubleshooting Solution |
| Incomplete Reaction | Ensure stoichiometric amounts or a slight excess of the acylating agent are used. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material. |
| Side reaction with the Boc-protected amine | While the Boc group is generally stable to many acylation conditions, highly reactive acylating agents or prolonged reaction times at elevated temperatures could lead to side reactions. It is preferable to conduct the reaction at room temperature or below if possible. |
| Formation of di-acylated product | This is unlikely due to the Boc protection, but if cleavage of the Boc group occurs, the newly freed amine can be acylated. Use of a non-acidic scavenger base (e.g., triethylamine, DIEA) is recommended to neutralize any acid generated during the reaction. |
| Hydrolysis of the acylating agent | Ensure that all solvents and reagents are anhydrous, as water will react with the acylating agent. |
Problem: Presence of multiple spots on TLC after the reaction.
| Possible Impurity | Identification and Removal |
| Unreacted starting material | The starting material will have a different Rf value on TLC. It can be removed by flash column chromatography. |
| Diacylated byproduct | This will be a less polar compound than the desired product. It can be separated by flash column chromatography. |
| Hydrolyzed acylating agent (carboxylic acid) | This can be removed by an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the workup. |
Boc-Deprotection
Cleavage of the Boc protecting group is a critical step to liberate the primary amine for further functionalization.
Problem: Incomplete deprotection.
| Possible Cause | Troubleshooting Solution |
| Insufficient acid | Use a sufficient excess of a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). Typically, a 20-50% solution of TFA in DCM is effective. |
| Short reaction time | Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material. Deprotection is usually complete within 1-2 hours at room temperature. |
Problem: Formation of side products during deprotection.
| Side Reaction | Prevention |
| Alkylation by tert-butyl cation | The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on the desired product or other molecules in the reaction mixture. To prevent this, add a scavenger such as triethylsilane (TES) or anisole (B1667542) to the reaction mixture. |
| Intramolecular cyclization | Depending on the substrate, the newly deprotected amine could potentially undergo intramolecular reactions. Careful control of reaction conditions and immediate workup after completion can minimize this. |
Experimental Protocols
Synthesis of N1,N8-Bis(tert-butoxycarbonyl)spermidine
This protocol details the synthesis of a protected spermidine analogue, which involves a reaction that can sometimes be a side reaction when mono-protection of diamines is intended.
Reaction Scheme:
Procedure:
-
Dissolve spermidine (1.08 g, 7.40 mmol) in DMF.
-
Add di-tert-butyl dicarbonate (B1257347) ((Boc)2O).
-
Stir the reaction mixture overnight at room temperature.
-
Remove the solvent in vacuo.
-
Add water (25 mL) and adjust the pH to 3 with 2 M HCl.
-
Extract the aqueous phase with CH2Cl2 (2 x 50 mL).
-
Make the aqueous phase strongly alkaline with 2 M NaOH.
-
Extract the aqueous phase with CH2Cl2 (3 x 80 mL).
-
Dry the combined organic phases over Na2SO4, filter, and concentrate in vacuo to yield the product.[4]
Expected Yield: 78%[4]
Potential Side Product: Mono-Boc protected spermidine.
Visualizations
Experimental Workflow: Acylation and Deprotection
Caption: General experimental workflow for acylation of this compound followed by Boc-deprotection.
Signaling Pathway: Role of Polyamines in Cellular Function
Since this compound is a precursor to polyamine analogues like spermidine, understanding the role of polyamines in cellular signaling is crucial for researchers in drug development.
Caption: Simplified diagram of polyamine biosynthesis and its impact on key cellular signaling pathways and functions.[5][6]
References
- 1. CAS 75178-96-0: this compound [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound, 75178-96-0 | BroadPharm [broadpharm.com]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. Polyamines: Key Players in Immunometabolism and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Boc-Protected Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tert-butoxycarbonyl (Boc)-protected compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Boc-protected compounds?
A1: The choice of purification method depends on the specific properties of the compound and the impurities present. The most common techniques include:
-
Flash Column Chromatography: Widely used for separating the desired Boc-protected compound from unreacted starting materials, excess reagents like Boc anhydride, and byproducts.[1]
-
Acid-Base Extraction: Effective for separating acidic or basic impurities from the neutral Boc-protected compound, or vice-versa.[2]
-
Recrystallization: A powerful technique for obtaining highly pure crystalline Boc-protected compounds, especially when the product is a solid.[3][4]
-
Liquid-Liquid Extraction: Used to partition the Boc-protected compound between two immiscible liquid phases, effectively removing water-soluble or organic-soluble impurities.[5]
Q2: How can I monitor the progress of a Boc-protection reaction and the success of the purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress and assessing purity.[6][7] The Boc-protected product is typically less polar than the starting amine and will have a higher Rf value on the TLC plate.[7] Staining with ninhydrin (B49086) can be particularly useful, as it visualizes primary and secondary amines (starting material) but not the protected amine.[7] 1H NMR spectroscopy can also be used to confirm the presence of the Boc group by observing the characteristic singlet peak of the tert-butyl protons at approximately 1.4 ppm.[7]
Q3: My Boc-protected compound appears as an oil. How can I solidify it?
A3: Obtaining a solid from an oily product can be challenging. Here are a few strategies:
-
Trituration: Stirring the oil with a non-polar solvent in which the product is insoluble, such as hexane (B92381) or diethyl ether, can induce crystallization.[8]
-
Seed Crystallization: If a small amount of solid product is available, adding a seed crystal to the oil can initiate crystallization.[4]
-
Solvent Precipitation: Dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent can cause the product to precipitate as a solid.[9]
-
Conversion to a Salt: If the compound has another functional group that can be protonated or deprotonated, forming a salt can often lead to a crystalline solid. For Boc-amino acids that are oily, they can sometimes be converted to a solid dicyclohexylamine (B1670486) (DCHA) salt.[3]
Troubleshooting Guides
Issue 1: Difficulty Removing Excess Di-tert-butyl dicarbonate (B1257347) (Boc2O)
Symptoms:
-
1H NMR spectrum shows a peak around 1.5 ppm in addition to the product's Boc peak.
-
TLC analysis shows a non-polar impurity.
Possible Causes & Solutions:
| Cause | Solution |
| Excess Boc2O remaining after reaction. | 1. Aqueous Workup: Wash the organic layer with a basic solution like saturated sodium bicarbonate (NaHCO3) to hydrolyze the excess Boc2O.[1] 2. Sublimation: For volatile Boc2O, leaving the crude product under high vacuum for an extended period can sublimate the reagent.[10] 3. Chromatography: Flash column chromatography on silica (B1680970) gel is effective for separating the non-polar Boc2O from the more polar product.[1] |
| Co-elution during chromatography. | Adjust the solvent system for flash chromatography to increase the polarity difference between your compound and Boc2O. A less polar eluent system will retain the Boc-protected compound on the silica gel longer, allowing the Boc2O to elute first. |
Issue 2: Partial or Complete Loss of the Boc Group During Purification
Symptoms:
-
Appearance of a new, more polar spot on TLC, often ninhydrin-positive.
-
Disappearance or reduction in the intensity of the tert-butyl peak in the 1H NMR spectrum.
Possible Causes & Solutions:
| Cause | Solution |
| Acidic conditions during flash chromatography. | The Boc group is labile to strong acids.[1][11] 1. Neutralize Silica Gel: Pre-treat the silica gel with a dilute solution of a non-nucleophilic base like triethylamine (B128534) (e.g., 1% in the eluent) and then flush with the eluent before loading your sample.[12] 2. Use a Buffered Mobile Phase: Incorporate a small amount of a volatile base like triethylamine or pyridine (B92270) into the mobile phase to neutralize acidic sites on the silica gel. |
| Use of acidic eluents in Reverse-Phase HPLC. | Eluents containing trifluoroacetic acid (TFA) can cleave the Boc group, especially upon concentration of the fractions.[13] 1. Use a Milder Acid: Replace TFA with a less aggressive acid like acetic acid or formic acid. 2. Neutralize Fractions: Immediately neutralize the collected fractions with a base like triethylamine.[13] 3. Lyophilization: If TFA must be used, remove it by lyophilization (freeze-drying) rather than rotary evaporation to minimize acid concentration.[13] |
Issue 3: Streaking or Poor Separation on Silica Gel TLC/Column Chromatography
Symptoms:
-
The spot for the Boc-protected compound appears as a streak rather than a defined spot on the TLC plate.
-
Poor resolution between the product and impurities during column chromatography.
Possible Causes & Solutions:
| Cause | Solution |
| Interaction of basic amine functionality with acidic silica gel. | Even though the amine is protected, residual basicity can lead to strong interactions with the acidic silica gel. 1. Add a Basic Modifier: Add a small amount of a base like triethylamine (0.1-1%) or pyridine to the eluent to improve the peak shape and separation.[12] |
| Inappropriate solvent system. | The polarity of the eluent may not be optimal for the compound. 1. Systematic Solvent Screening: Perform a systematic screening of different solvent systems (e.g., hexane/ethyl acetate (B1210297), dichloromethane (B109758)/methanol) on TLC to find the optimal conditions for separation before running a column. |
Experimental Protocols & Visualizations
General Workflow for Purification of a Boc-Protected Amine
Troubleshooting Logic for Boc Group Instability During Chromatography
Protocol: Acid-Base Extraction to Remove an Acidic Impurity
This protocol is suitable for a scenario where an acidic impurity needs to be removed from a neutral Boc-protected compound.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Transfer: Transfer the solution to a separatory funnel.
-
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO3). The volume should be roughly equal to the organic layer.
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (CO2 may evolve if there is significant acid).
-
Separation: Allow the layers to separate. The deprotonated acidic impurity will be in the aqueous layer, while the neutral Boc-protected compound remains in the organic layer.
-
Drain: Drain the lower (aqueous) layer.
-
Repeat: Repeat the basic wash (steps 3-6) one or two more times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified Boc-protected compound.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. peptide.com [peptide.com]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Boc Deprotection
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection step in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection is incomplete. What are the common causes and how can I resolve this?
A1: Incomplete Boc deprotection is a frequent issue and can stem from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group. This can be due to a low concentration of the acid (e.g., Trifluoroacetic acid - TFA), degradation of the acid (TFA is hygroscopic and can absorb water), or the inherent stability of the protected amine on your specific substrate.[1][2]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may necessitate more forceful conditions, such as higher temperatures, longer reaction times, or a stronger acid, for complete removal.[1][3]
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature might be too low for the particular substrate. While many deprotections are effective at room temperature, some challenging substrates may require gentle heating.[1][2]
-
Poor Substrate Solubility: If the starting material has poor solubility in the chosen reaction solvent, it can lead to a heterogeneous mixture and an incomplete reaction.[1]
-
Presence of Basic Functional Groups: Some substrates contain basic moieties (e.g., pyridines, imidazoles) that can neutralize the acid, necessitating the use of more than catalytic amounts.[2]
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in the reaction mixture. A common starting point is 20-50% TFA in a solvent like dichloromethane (B109758) (DCM).[4]
-
Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS) and extend the reaction time until the starting material is consumed.[5]
-
Elevate Temperature: Gentle warming (e.g., to 40°C) can sometimes drive the reaction to completion, but exercise caution as it may also promote side reactions.[6]
-
Optimize Solvent System: Ensure your substrate is fully soluble in the reaction solvent. If not, consider alternative solvents or co-solvents.
-
Use a Stronger Acid System: If TFA is ineffective, consider using 4M HCl in 1,4-dioxane (B91453).[4][7]
Q2: I'm observing unexpected byproducts in my reaction. What are the most common side reactions during Boc deprotection and how can I prevent them?
A2: The most prevalent side reaction during acidic Boc deprotection is the alkylation of nucleophilic residues by the reactive tert-butyl cation (t-Bu⁺) generated upon cleavage of the Boc group.
Susceptible Functional Groups:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[6]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[6]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[6]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[6]
-
Other nucleophiles: Electron-rich aromatic rings, thiols, and guanidines are also susceptible.[1]
Prevention with Scavengers:
To mitigate these side reactions, "scavengers" are added to the reaction mixture to trap the tert-butyl cation. The choice of scavenger depends on the specific nucleophilic groups present in your molecule.
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (B1312306) (TIS) or Triethylsilane (TES) | General carbocation scavenger, highly effective for Trp and Met.[7] | 2.5% - 5% (v/v)[4][7] |
| Water | General carbocation scavenger.[7] | 2.5% (v/v)[7] |
| Thioanisole | Primarily for protecting Met.[7] | 5% (v/v) |
| Anisole | General scavenger for various nucleophilic residues.[7] | 5% (v/v) |
| 1,2-Ethanedithiol (EDT) | Effective for preventing side reactions with Trp.[7] | 2.5% (v/v) |
A common and effective scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[6]
Q3: How can I monitor the progress of my Boc deprotection reaction?
A3: Several analytical techniques can be employed to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method. The deprotected amine product is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin (B49086) is highly effective as it produces a distinct color (usually purple) with the newly formed primary or secondary amine.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC): These techniques are highly sensitive and quantitative for monitoring the disappearance of the starting material and the appearance of the product.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl group, which appears around 1.4 ppm.[2]
Q4: My compound contains other acid-sensitive functional groups. What are some milder alternatives to TFA for Boc deprotection?
A4: If your molecule contains other acid-labile protecting groups (e.g., t-butyl esters, trityl groups), standard conditions with strong acids like TFA can lead to their undesired cleavage.[7] Milder acidic conditions can be employed in such cases:
-
4M HCl in 1,4-dioxane: This is a commonly used alternative to TFA.[8]
-
1M HCl in ethyl acetate [8]
-
Lewis acids: Reagents such as SnCl₄, ZnBr₂, and Cu(OTf)₂ can also be used.[8]
-
Thermal Deprotection: This is a catalyst-free method that involves heating the Boc-protected compound. However, it often requires high temperatures (120-240 °C), which may not be suitable for all substrates.[8][9]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and Scavengers
This protocol is suitable for most Boc-protected amines and is particularly recommended for substrates containing nucleophilic residues like tryptophan or methionine.[7]
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Deprotection Cocktail Preparation: Prepare a deprotection cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[7]
-
Reaction Initiation: Add the deprotection cocktail to the solution of the substrate (typically 10 equivalents of the cocktail relative to the substrate).[7]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 30 minutes to 2 hours.
-
Work-up:
-
Remove the TFA and DCM under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.[8]
-
Triturate the residue with cold diethyl ether to precipitate the deprotected amine as its TFA salt.[7]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[7]
-
Protocol 2: Boc Deprotection with HCl in 1,4-Dioxane
This protocol is often considered milder than TFA-based methods and is suitable for many substrates.[7][8]
-
Dissolution: Dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane. A co-solvent like methanol (B129727) can be used to aid solubility.[7]
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents of HCl) to the substrate solution at 0 °C.[7][8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. For many substrates, the reaction is complete within 30 minutes.[7]
-
Work-up:
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[8]
-
If the free amine is required, the hydrochloride salt can be neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted into an organic solvent.[8]
-
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[4] | Dichloromethane (DCM) | Room Temperature | 30 min - 2 h[8] |
| Trifluoroacetic Acid (TFA) | 95% (v/v) with scavengers | None (neat) or DCM | Room Temperature | 30 min - 2 h[7] |
| Hydrogen Chloride (HCl) | 4 M | 1,4-Dioxane | 0 °C to Room Temperature | 30 min - 4 h[7] |
| Hydrogen Chloride (HCl) | 1 M | Ethyl Acetate | Room Temperature | Varies |
Table 2: Troubleshooting Guide for Common Boc Deprotection Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient acid strength/concentration, short reaction time, low temperature, poor solubility.[1][7] | Increase acid concentration, extend reaction time, gently warm the reaction, use a different solvent system.[7] |
| Side Product Formation (Alkylation) | Presence of nucleophilic residues (Trp, Met, Cys, Tyr) and absence of scavengers. | Add appropriate scavengers to the reaction mixture (e.g., TIS, water, thioanisole). |
| Low Yield | Incomplete reaction, side reactions, product loss during work-up.[7] | Address incomplete reaction and side reactions as above. For water-soluble products, avoid aqueous workups.[7] |
| Degradation of Other Acid-Sensitive Groups | Use of strong acidic conditions (e.g., high concentration of TFA).[7] | Employ milder deprotection conditions (e.g., 4M HCl in dioxane, lower TFA concentration, lower temperature).[8] |
Visualizations
References
optimizing reaction conditions for carbamate formation
Welcome to the Technical Support Center for Optimizing Carbamate (B1207046) Formation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing experimental conditions for carbamate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for carbamate synthesis?
A1: The most prevalent methods for forming carbamates, particularly for amine protection, involve reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) for Boc-protection and benzyl (B1604629) chloroformate (Cbz-Cl) for Cbz-protection.[1][2] Alternative routes include the reaction of amines with chloroformates, isocyanates with alcohols, or greener methods utilizing carbon dioxide with amines and alkyl halides.[3][4]
Q2: My carbamate formation reaction has a low or no yield. What are the first things to check?
A2: Low or no yield can stem from several factors. Start by verifying the quality and purity of your starting materials (amine, protecting group reagent) and ensure you are using fresh, anhydrous solvents, as water can interfere with many reagents.[5] Next, evaluate your reaction conditions; temperature and reaction time are critical parameters that may need optimization.[5] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine if the reaction has gone to completion.[5]
Q3: What is the role of a base in carbamate formation and which one should I choose?
A3: A base is often used to deprotonate the amine starting material, thereby increasing its nucleophilicity.[5] For Boc-protections, common bases include triethylamine (B128534) (TEA) or sodium hydroxide.[2][6] For Cbz-protections, an inorganic base or a tertiary amine is often employed.[1] The choice of base can significantly impact yield and selectivity, so it may need to be optimized for your specific substrate.[5] In some cases, particularly with Boc₂O, the reaction can proceed without a base.[7]
Q4: How does the choice of solvent affect carbamate synthesis?
A4: The solvent plays a critical role by influencing the solubility of reactants, reaction rate, and the stability of intermediates.[5] Common solvents for carbamate formation include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), and methanol (B129727) (MeOH).[7] The ideal solvent depends heavily on the solubility of the specific amine substrate.[7] In some modern protocols, water or even solvent-free conditions have been shown to be effective.[2][8]
Q5: I am observing significant side-product formation. What are the likely culprits and how can I minimize them?
A5: Common side-products include symmetrical ureas (especially when using isocyanates or chloroformates) and N-alkylation of the amine or the carbamate product.[9][10] To minimize urea (B33335) formation, ensure strictly anhydrous conditions and consider the order of reagent addition; for instance, slowly adding the amine to the chloroformate at low temperatures can help.[10] N-alkylation can sometimes be suppressed by optimizing the reaction temperature.[5]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during carbamate formation.
| Issue | Possible Cause(s) | Suggested Solutions & Optimization Steps |
| Low or No Product Yield | 1. Poor quality or impure reagents.[5] 2. Presence of water in the reaction.[5] 3. Suboptimal reaction temperature.[5] 4. Insufficient reaction time.[5] 5. Inappropriate choice of base or solvent.[5] | 1. Verify the purity of starting materials (amine, Boc₂O, Cbz-Cl) using appropriate analytical methods (e.g., NMR). 2. Use fresh, anhydrous solvents. Dry glassware thoroughly before use. 3. Experiment with a range of temperatures. Some reactions are slow at room temperature and may require gentle heating, while others may need cooling to prevent side reactions.[5] 4. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 5. Screen different bases (e.g., TEA, DIPEA, NaHCO₃, NaOH) and solvents (e.g., THF, DCM, ACN, DMF) to find the best combination for your substrate.[5] |
| Formation of Symmetrical Urea By-product | 1. Reaction of isocyanate intermediate with the starting amine or water.[10] 2. Hydrolysis of chloroformate or isocyanate reagent.[10] | 1. Ensure strictly anhydrous conditions by using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon). 2. Control the addition of reagents. Add the chloroformate or isocyanate slowly to the amine solution at a low temperature (e.g., 0 °C).[10] 3. Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge HCl produced when using chloroformates.[10] |
| N-Alkylation of Amine or Carbamate | 1. Reaction temperature is too high.[5] 2. The alkylating agent (in CO₂-based methods) reacts with the starting amine.[11] | 1. Perform the reaction at a lower temperature. 2. In three-component coupling reactions (amine, CO₂, alkyl halide), an excess of CO₂ can accelerate the desired carbamate formation over N-alkylation.[11] |
| Difficult Purification / Product Isolation | 1. Product precipitation during the reaction.[5] 2. Product is highly soluble in the aqueous phase during workup. 3. Emulsion formation during extraction. | 1. Choose a solvent in which the carbamate product is more soluble, or perform the reaction at a more dilute concentration.[5] 2. Saturate the aqueous layer with NaCl (brine) to decrease the polarity and improve extraction efficiency into the organic layer. 3. Filter the entire mixture through a pad of Celite to break up the emulsion. |
Optimizing Reaction Parameters: A Comparative Overview
The following table summarizes the impact of key reaction parameters on the yield of carbamate formation based on a continuous-flow synthesis model using CO₂, an amine, and an alkyl halide.[12]
| Parameter | Condition 1 | Yield 1 (%) | Condition 2 | Yield 2 (%) | Condition 3 | Yield 3 (%) |
| Temperature | 60 °C | 67 | 70 °C | 81 | 80 °C | 79 |
| **Pressure (CO₂) ** | 1 bar | 51 | 3 bar | 81 | 5 bar | 91 |
| Base (DBU) Equiv. | 1.5 | - | 2.0 | 81 | 2.5 | - |
| CO₂ Flow Rate | 1.5 mL/min | ~58 (conversion) | 3.6 mL/min | ~78 (conversion) | 6.0 mL/min | >78 (conversion) |
| Data adapted from a continuous-flow synthesis of N-phenyl butylcarbamate.[12] Note that yields refer to the desired carbamate, with the remainder being primarily N-alkylated byproduct. Conversion rates are provided for CO₂ flow rate optimization. |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine[7]
-
Dissolution : Dissolve the primary amine (1.0 mmol) in a suitable solvent (e.g., THF, DCM, or a mixture with water, 10 mL).
-
Reagent Addition : To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equivalents). If a base (e.g., triethylamine, 1.5 equivalents) is used, it can be added before the Boc₂O.
-
Reaction : Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Workup :
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic solution sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.[7]
-
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine. Purify by column chromatography if necessary.[7]
Protocol 2: General Procedure for N-Cbz Protection of an Amine[13]
-
Dissolution : Suspend the amine (12 mmol, 1.2 equivalents) in a 3 N aqueous NaOH solution (1.1 equivalents).
-
Cooling : Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition : Add benzyl chloroformate (Cbz-Cl) (10.0 mmol, 1.0 equivalent) dropwise to the stirred mixture.
-
Reaction : Allow the mixture to warm to room temperature and stir for approximately 3 hours. Monitor the reaction progress by TLC.
-
Workup :
-
Extract the mixture with an organic solvent (e.g., tert-butyl methyl ether, 2 x 50 mL).
-
Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl and saturated aqueous NaHCO₃ solution.[13]
-
-
Isolation : Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the Cbz-protected product.
Visualized Workflows and Logic
References
- 1. ijacskros.com [ijacskros.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 4. Carbamate - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beilstein-journals.org [beilstein-journals.org]
how to prevent di-Boc formation on primary amines
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical synthesis.
Topic: Prevention of Di-Boc Formation on Primary Amines
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary amines due to its stability and ease of removal under mild acidic conditions.[1] However, a common side reaction is the formation of the N,N-di-Boc-protected amine, where two Boc groups are attached to the nitrogen atom. This troubleshooting guide provides a comprehensive overview of the factors influencing di-Boc formation and strategies to favor the desired mono-Boc product.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of di-Boc formation on primary amines?
A1: The formation of a di-Boc protected amine is a sequential process. First, the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (B1257347) (Boc anhydride (B1165640), Boc₂O) to form the mono-Boc protected amine.[2] The resulting mono-Boc amine (a carbamate) is still nucleophilic, albeit less so than the starting primary amine. If a strong base is present, it can deprotonate the N-H of the mono-Boc amine, increasing its nucleophilicity. This activated intermediate can then attack a second molecule of Boc anhydride to form the di-Boc product.[3]
Q2: Why is di-Boc formation more prevalent with certain primary amines?
A2: The propensity for di-Boc formation is influenced by steric hindrance. Primary amines with less steric bulk around the nitrogen atom are more susceptible to the addition of a second Boc group.[4] For sterically hindered primary amines, the bulky tert-butyl group of the first Boc moiety effectively shields the nitrogen atom, making the second addition more difficult.
Q3: Can the choice of base influence the formation of the di-Boc product?
A3: Yes, the choice and amount of base are critical factors. Stronger bases, such as 4-(dimethylamino)pyridine (DMAP), can significantly promote di-Boc formation by deprotonating the initially formed mono-Boc amine, thereby increasing its nucleophilicity and facilitating the second Boc addition.[3] Weaker bases, like sodium bicarbonate (NaHCO₃), or even performing the reaction without a base, can favor mono-protection.[5]
Q4: How does the stoichiometry of Boc anhydride affect the reaction outcome?
A4: Using a large excess of Boc anhydride (Boc₂O) increases the concentration of the electrophile and drives the reaction towards the di-Boc product. To favor mono-protection, it is crucial to use a controlled amount of Boc anhydride, typically between 1.0 and 1.2 equivalents relative to the primary amine.[1]
Troubleshooting Guide: Minimizing Di-Boc Formation
If you are observing significant amounts of di-Boc protected amine in your reaction, consider the following troubleshooting strategies:
Controlling Reaction Conditions
Careful control of reaction parameters is the most effective way to prevent di-Boc formation. The following table summarizes the expected outcomes based on different reaction conditions for the Boc protection of a typical primary amine, such as benzylamine.
| Amine (1.0 eq.) | Boc₂O (eq.) | Base (eq.) | Solvent | Temperature (°C) | Expected Predominant Product |
| Benzylamine | 1.1 | TEA (1.1) | DCM | 25 | Mono-Boc |
| Benzylamine | 2.2 | DMAP (cat.) | MeCN | 25 | Di-Boc |
| Benzylamine | 1.05 | NaHCO₃ (2.0) | Dioxane/Water | 25 | Mono-Boc |
| Benzylamine | 1.1 | None | Methanol (B129727) | 25 | Mono-Boc |
| Benzylamine | 1.1 | TEA (1.1) | THF | 0 | Mono-Boc (higher selectivity) |
This table provides representative data; actual yields may vary depending on the specific substrate and reaction scale.
Key Strategies to Favor Mono-Boc Protection:
-
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of Boc anhydride. Avoid using a large excess.
-
Base Selection:
-
For routine protections where di-Boc is a concern, consider using a weaker base like triethylamine (B128534) (TEA) or sodium bicarbonate.
-
Avoid strong, catalytic bases like DMAP if mono-protection is the goal.
-
In many cases, especially with alcoholic solvents, no external base is required, which can significantly suppress di-Boc formation.[4]
-
-
Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to slow down the reaction rate and improve selectivity for the kinetically favored mono-Boc product.
-
Slow Addition: Adding the Boc anhydride solution dropwise to the amine solution over a period can help maintain a low concentration of the electrophile, further favoring mono-protection.
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of a Primary Amine without an Organic Base
This protocol is suitable for primary amines and is designed to minimize di-Boc formation by omitting an organic base.[4]
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq.)
-
Methanol (5 mL)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add the di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours for aliphatic amines.[4]
-
Once the starting amine is consumed, remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude mono-Boc protected amine.
-
Purify by flash column chromatography if necessary.
Protocol 2: Selective Mono-Boc Protection of a Diamine via Mono-protonation
This method is highly effective for the selective mono-protection of symmetric diamines.[6]
Materials:
-
Diamine (1.0 mmol)
-
Chlorotrimethylsilane (B32843) (Me₃SiCl) (1.0 mmol, 1.0 eq.) or 1M HCl in a suitable solvent.
-
Anhydrous Methanol (5 mL)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 mmol, 1.0 eq.)
-
Dichloromethane (for extraction)
-
2M Sodium Hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the diamine in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of chlorotrimethylsilane (which generates HCl in situ) or a 1M HCl solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the mono-hydrochloride salt.
-
Add one equivalent of di-tert-butyl dicarbonate to the mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any di-Boc protected by-product.
-
Basify the aqueous layer to a pH > 12 with 2M NaOH solution.
-
Extract the mono-Boc protected diamine with dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Visualizations
Caption: Reaction pathway for mono- and di-Boc formation on a primary amine.
Caption: Troubleshooting workflow for minimizing di-Boc formation.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Sciencemadness Discussion Board - Boc protection of amines - Mono or Di? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Application of Boc-anhydride [en.highfine.com]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
Technical Support Center: Managing Tert-Butyl Cation Intermediates in Deprotection Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing deprotection reactions involving tert-butyl protecting groups. The formation of reactive tert-butyl cations during acidic cleavage can lead to undesired side reactions, compromising the purity and yield of the final product. This resource provides detailed guidance on the selection and use of scavengers to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during the acidic deprotection of tert-butyl protecting groups?
The primary cause of side product formation is the generation of a highly reactive tert-butyl cation intermediate upon cleavage of the tert-butyl group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This electrophilic carbocation can then alkylate nucleophilic residues within the target molecule, leading to undesired modifications.[1][2]
Q2: Which functional groups or amino acid residues are most susceptible to modification by the tert-butyl cation?
Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[1][3]
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to S-tert-butylation.[1][4]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[1]
Q3: What are scavengers and how do they prevent the formation of side products?
Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][5] They are more reactive towards the carbocation than the sensitive residues of the substrate, thus preventing the cation from reacting with the desired product.[1]
Q4: How do I choose the appropriate scavenger for my specific molecule?
The choice of scavenger depends on the specific nucleophilic residues present in your compound. A general guideline is as follows:
-
For Tryptophan-containing molecules: Use scavengers like triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or 1,2-ethanedithiol (B43112) (EDT).[1][6]
-
For Methionine-containing molecules: Thioanisole is effective in preventing S-alkylation.[1][6] Dimethyl sulfide (B99878) (DMS) can also be used.[3]
-
For Cysteine-containing molecules: 1,2-Ethanedithiol (EDT) is a commonly used scavenger to prevent S-tert-butylation.[1][4]
-
For Tyrosine-containing molecules: Phenol or anisole (B1667542) are good choices to protect the phenolic ring from alkylation.[5]
-
General Purpose: Water and silanes (TIS, TES) are effective general scavengers for tert-butyl cations.[4][6]
In many cases, a "cocktail" of scavengers is more effective than a single agent, especially for complex molecules with multiple sensitive residues.[1][4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Observation of unexpected peaks in HPLC/LC-MS, often with a mass increase of +56 Da. [3][6] | Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1] | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent based on the susceptible residues present in your molecule (see scavenger selection guide below).[1] |
| Incomplete deprotection observed by analysis of the crude product. [1] | 1. Insufficient concentration or equivalents of acid.[1] 2. Insufficient reaction time or temperature.[1] 3. Steric hindrance around the protecting group.[6] 4. Poor solubility of the starting material.[6] | 1. Increase the concentration of the acid (e.g., use neat TFA). 2. Increase the reaction time and monitor progress by TLC or LC-MS. Gentle warming may be considered cautiously.[6] 3. For sterically hindered groups, longer reaction times or stronger acidic conditions may be necessary.[6] 4. Choose a solvent system that ensures complete dissolution of the substrate.[6] |
| Low yield of the deprotected product. | 1. Incomplete reaction. 2. Significant side product formation. 3. Product loss during workup. | 1. Refer to troubleshooting for incomplete deprotection. 2. Add appropriate scavengers to the reaction mixture.[6] 3. For water-soluble products, consider direct evaporation of volatiles or precipitation in a non-polar solvent like cold diethyl ether to minimize loss during aqueous workups.[6][7] |
Scavenger Selection and Efficiency
The selection of a scavenger is critical for minimizing side reactions. The following table summarizes common scavengers and their primary targets.
| Scavenger | Primary Target(s) | Typical Concentration (% v/v) | Notes |
| Triisopropylsilane (TIS) | Trp, Tyr, Cys | 2.5 - 5 | Highly effective carbocation scavenger.[4][5] |
| Triethylsilane (TES) | Trp, Met | 5 - 10 | Another effective silane-based scavenger.[1][6] |
| Thioanisole | Met, Trp | 5 | Also helps reduce methionine sulfoxide.[5][6] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5 | A strong nucleophile; effective at preventing S-alkylation and sulfonation. Has a strong odor.[1][5] |
| Dimethyl Sulfide (DMS) | Met | 5 - 10 | Effective for preventing methionine alkylation.[3][4] |
| Anisole | General, Tyr, Trp | 5 | A general-purpose scavenger.[6] |
| Phenol | Tyr, Trp | 5 | Good scavenger for protecting tyrosine.[5] |
| Water | General | 2.5 - 5 | Acts as a nucleophile to hydrolyze tert-butyl cations.[4][5] |
Quantitative Comparison of Scavenger Cocktails for Preventing Cys S-tert-butylation
The following data, adapted from a study on a model Cys-containing peptide, demonstrates the impact of different scavengers on reducing the formation of the S-tert-butylated side product.
| Cleavage Cocktail Composition (TFA/Scavengers, v/v) | % S-tert-butylation |
| 95% TFA / 2.5% TIS / 2.5% H₂O | ~15-20% |
| 90% TFA / 5% Thioanisole / 2.5% TIS / 2.5% H₂O | 9.0% |
| 90% TFA / 5% DMS / 2.5% TIS / 2.5% H₂O | 10.3% |
| 87.5% TFA / 5% DTT / 5% TIS / 2.5% H₂O | ~12-14% |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT (Reagent K) | Effective at minimizing alkylation of Trp residues.[4] |
Data is illustrative and based on findings from literature.[4] Actual percentages can vary based on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Deprotection using a Scavenger Cocktail
This protocol is a general guideline for the deprotection of a tert-butyl protected compound in solution.
-
Dissolution: Dissolve the Boc-protected substrate in a suitable solvent (e.g., dichloromethane, DCM).
-
Scavenger Addition: To the solution, add the selected scavenger or scavenger cocktail. For example, for a tryptophan-containing peptide, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by an appropriate analytical method such as TLC or LC-MS.[1]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Purification: The crude product can be purified by a suitable method, such as precipitation from cold diethyl ether followed by centrifugation, or by chromatography.[1][7]
Protocol 2: Cleavage and Deprotection from Solid-Phase Resin
This protocol is intended for peptides synthesized on a solid support.
-
Resin Preparation: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.[5]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[8] For peptides with multiple sensitive residues, a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) may be used.[1][4]
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small volume of fresh TFA.
-
Precipitation: Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.[7]
-
Collection and Washing: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two to three times to remove residual scavengers.[7]
-
Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.[7]
Visualizations
Caption: Mechanism of tert-butyl deprotection and scavenger action.
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
troubleshooting low yields in carbamate alkylation reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize carbamate (B1207046) alkylation reactions. Below are troubleshooting guides and FAQs to address common issues, particularly low product yields.
Troubleshooting Guide
Q1: My carbamate alkylation reaction has a low or non-existent yield. What are the primary factors to investigate?
A1: Low or no yield in carbamate alkylation often stems from fundamental issues with reagents or reaction conditions. A systematic check of the following is the best first step.
-
Reagent Quality and Purity: Ensure the purity of your starting materials, including the carbamate, alkylating agent, and base. Impurities can poison catalysts or participate in side reactions.[1] The carbamate starting material should be pure and dry.[2]
-
Anhydrous Conditions: Carbamate alkylation reactions, especially those employing strong bases like sodium hydride (NaH), are highly sensitive to moisture.[3] Water can quench the base, hydrolyze the carbamate, or react with sensitive reagents.[1] Ensure all glassware is oven or flame-dried, and use fresh, anhydrous solvents.[1][3]
-
Inert Atmosphere: If using air-sensitive reagents (e.g., strong bases, certain catalysts), the reaction must be conducted under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[3]
-
Reaction Temperature: Temperature control is critical. Some reactions require elevated temperatures to overcome the activation energy barrier, while others may need lower temperatures to prevent side reactions or decomposition of starting materials or products.[1][3] An initial deprotonation step is often best performed at a lower temperature (e.g., 0 °C) before adding the alkylating agent and warming the reaction.[4]
-
Efficient Stirring: For heterogeneous reaction mixtures (e.g., with insoluble bases like potassium carbonate), efficient stirring is crucial to ensure reactants come into contact and the reaction proceeds.[3]
Q2: I'm observing significant side-product formation. What are the common byproducts and how can they be minimized?
A2: Several side reactions can compete with the desired N-alkylation, reducing the yield of the target product.
-
N-Alkylation of Starting Amine: If the carbamate was formed from a primary or secondary amine and unreacted amine is present, it can be alkylated, consuming the alkylating agent. [21]
-
Mitigation: Ensure complete conversion during the carbamate formation step or purify the carbamate before alkylation.
-
-
Over-alkylation: The desired N-alkylated carbamate product can sometimes be alkylated a second time, particularly if the starting carbamate was derived from a primary amine.
-
Mitigation: Carefully control the stoichiometry of the alkylating agent; use only a slight excess (e.g., 1.05-1.2 equivalents). [4] Additives like tetrabutylammonium (B224687) iodide (TBAI) can also help suppress over-alkylation. [1]
-
-
Urea (B33335) Derivatives: Formation of urea byproducts can occur if the reaction conditions lead to isocyanate intermediates, which then react with any available amines. [1]
-
Mitigation: This is less common in direct alkylation but can be an issue if the carbamate is unstable. Maintaining moderate temperatures and ensuring anhydrous conditions is key. [12]
-
-
Elimination Reactions: If using a strong, bulky base (like potassium tert-butoxide) or high temperatures with a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the desired Sₙ2 substitution, forming an alkene byproduct. [19]
-
Mitigation: Switch to a weaker, less sterically hindered base (e.g., K₂CO₃, Cs₂CO₃) and run the reaction at a lower temperature. [19]
-
Q3: How do the choices of base and solvent impact the reaction yield?
A3: The base and solvent are critical for reaction success, influencing both reaction rate and selectivity.
-
Base Selection: The base deprotonates the carbamate nitrogen, making it nucleophilic. It also neutralizes the acidic byproduct generated during the reaction, which drives the equilibrium forward. [19]
-
Common Bases: Sodium hydride (NaH) is a strong, non-nucleophilic base but requires strict anhydrous conditions. Inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are very common. [5, 19] Cs₂CO₃ is often preferred as it is more soluble in organic solvents, leading to higher efficacy. [5, 19] Hindered amine bases like N,N-Diisopropylethylamine (DIPEA) can also be used as they are non-nucleophilic and won't compete in the alkylation. [19]
-
-
Solvent Selection: The solvent must dissolve the reactants and facilitate the Sₙ2 reaction.
-
Common Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and acetonitrile (B52724) (ACN) are excellent choices as they solvate the cation of the base while leaving the nucleophilic anion relatively free, accelerating the reaction. [3, 32] The choice of solvent can significantly influence reaction rates and even selectivity. [22, 23]
-
| Parameter | Recommended Options | Rationale & Considerations |
| Base | Cs₂CO₃, K₂CO₃, NaH, DIPEA | Cs₂CO₃ often gives superior results due to higher solubility in organic solvents. [5, 19] NaH is very effective but requires strict anhydrous conditions. DIPEA is a good choice to avoid competing alkylation. [19] |
| Solvent | DMF, THF, Acetonitrile (ACN) | Polar aprotic solvents are ideal for Sₙ2 reactions. DMF is an excellent solvent but can be difficult to remove. [3] THF is a good general-purpose choice. [32] |
| Catalyst | Tetrabutylammonium iodide (TBAI) | Can be added in catalytic amounts (0.1-0.2 eq.) to increase the rate of reaction, especially when using alkyl chlorides or bromides, by generating the more reactive alkyl iodide in situ. [5, 32] |
Q4: My substrate is sterically hindered. How can I improve the alkylation yield?
A4: Steric hindrance around either the carbamate nitrogen or the electrophilic carbon on the alkylating agent can dramatically slow down an Sₙ2 reaction. [19]
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. [17, 19] High-boiling solvents like DMF are suitable for this.
-
Prolong Reaction Time: Highly hindered reactions may simply require more time to reach completion, sometimes as long as 48-72 hours. [19]
-
Use a More Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride or bromide with low success, switching to the corresponding alkyl iodide can significantly increase the reaction rate. [19] Alternatively, highly reactive agents like triflates (R-OTf) can be used for very difficult alkylations. [19]
-
In Situ Halide Exchange: A catalytic amount of sodium iodide (NaI) or TBAI can be added to a reaction involving an alkyl chloride or bromide. This generates the more reactive alkyl iodide in situ via the Finkelstein reaction, which can accelerate the overall process. [19]
| Alkylating Agent (R-X) | Leaving Group (X⁻) | Relative Reactivity |
| R-OTf | Triflate (TfO⁻) | ~1,400,000 |
| R-I | Iodide (I⁻) | ~30,000 |
| R-OTs | Tosylate (TsO⁻) | ~15,000 |
| R-Br | Bromide (Br⁻) | ~200 |
| R-Cl | Chloride (Cl⁻) | 1 |
Table adapted from relative reactivity data for Sₙ2 reactions. [19]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Carbamate using Cesium Carbonate
This protocol provides a robust starting point for the N-alkylation of a secondary carbamate.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carbamate substrate (1.0 eq.), cesium carbonate (Cs₂CO₃, 1.5 - 2.0 eq.), and optionally, a catalytic amount of TBAI (0.1 eq.). [32]
-
Solvent Addition: Add anhydrous DMF or THF via syringe to dissolve the materials (typical concentration 0.1-0.5 M). [32]
-
Deprotonation & Alkylation: Cool the reaction mixture to 0 °C in an ice bath. Stir for 15-30 minutes. Slowly add the alkylating agent (1.1 - 1.2 eq.) dropwise via syringe. [32]
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. [32] If the reaction is sluggish, the temperature can be gently increased (e.g., to 50 °C).
-
Workup: Once the reaction is complete, cool it to room temperature. Carefully quench by the slow addition of water or saturated aqueous ammonium (B1175870) chloride. [17, 32]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (B1210297) or diethyl ether (3x). [17, 32]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography. [17]
Frequently Asked Questions (FAQs)
Q1: What is generally the most effective base for N-alkylation of carbamates? A1: While the "best" base can be substrate-dependent, cesium carbonate (Cs₂CO₃) is frequently reported as highly effective. [5, 31] Its higher solubility in common organic solvents compared to other inorganic bases like K₂CO₃ often leads to faster reaction rates and higher yields. [5, 19] For substrates sensitive to strong bases, a hindered organic base like DIPEA is a good alternative. [19]
Q2: My reaction is producing a mixture of mono- and di-alkylated products. How can I improve selectivity for the mono-alkylated product? A2: Over-alkylation is a common issue when the starting material is a primary carbamate. To favor mono-alkylation, carefully control the stoichiometry of your reagents. Use the alkylating agent as the limiting reagent, or in a slight excess (no more than 1.1 equivalents). [12] Adding the alkylating agent slowly to the reaction mixture at a low temperature can also help improve selectivity.
Q3: I suspect my carbamate protecting group is being cleaved under the reaction conditions. What can I do? A3: Most carbamate protecting groups like Boc, Cbz, and Fmoc are stable to the basic conditions used in alkylation. [8, 13, 20] However, if the reaction requires very high temperatures or extremely harsh basic conditions for a prolonged period, cleavage could become a concern. Some groups are more labile than others; for instance, the Cbz group can be sensitive to hydrogenolysis conditions, and Boc groups are removed by strong acid. [8, 15, 20] If you suspect cleavage, first confirm it by analyzing your crude reaction mixture for the deprotected amine. If cleavage is occurring, you may need to screen alternative, more robust protecting groups or attempt the reaction under milder conditions (lower temperature, less aggressive base). [8] Some deprotection methods are specifically designed to be nucleophilic, so ensure your conditions do not mimic these. [7, 11]
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for managing nitrile functional groups during chemical synthesis. Below you will find frequently asked questions and troubleshooting guides designed to help you avoid unwanted hydrolysis of nitriles to carboxylic acids and to selectively achieve your desired amide or preserve the nitrile group.
Frequently Asked Questions (FAQs)
Q1: Under what conditions are nitrile groups susceptible to hydrolysis?
A1: Nitrile groups are generally robust but can be hydrolyzed to either amides or carboxylic acids under both acidic and basic conditions, typically with heating.[1][2] The reaction proceeds in two stages: first to a primary amide, which can then be further hydrolyzed to a carboxylic acid (or its salt).[3] Vigorous conditions, such as prolonged heating with strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH), will typically drive the reaction to the carboxylic acid product.[4][5] Milder conditions are required to stop the reaction at the amide stage.[2]
Q2: My goal is the amide. How can I prevent the reaction from proceeding to the carboxylic acid?
A2: Stopping the hydrolysis at the amide stage requires careful control of reaction conditions. Generally, amides hydrolyze more readily than nitriles under the same harsh conditions, making selective amide formation challenging.[6] Key strategies include:
-
Using Milder Basic Conditions: Carefully controlled heating with a base like NaOH or KOH can sometimes yield the amide, but monitoring is crucial to prevent over-hydrolysis.[5]
-
Alkaline Peroxide Methods: A common and effective method is the use of alkaline hydrogen peroxide (e.g., H₂O₂ with NaOH or K₂CO₃). This method is often mild and selective for the amide.[5][7]
-
Metal Catalysis: Various transition metal catalysts (e.g., based on Platinum, Ruthenium, Rhodium) can facilitate highly selective hydration of nitriles to amides under neutral or mild conditions, offering excellent functional group tolerance.[8][9][10]
-
Anhydrous Hydration: Methods using aldoximes as a water source in the presence of a catalyst (e.g., Wilkinson's catalyst) allow for the hydration of nitriles to amides under neutral and anhydrous conditions, which is ideal for substrates with hydrolytically labile groups.[11]
Q3: I have other sensitive functional groups in my molecule (e.g., an ester). How can I selectively react the nitrile or the other group?
A3: Chemoselectivity is a significant consideration.
-
To Preserve the Nitrile and Hydrolyze an Ester (Saponification): Standard saponification conditions (e.g., NaOH or KOH in aqueous alcohol) can often hydrolyze an ester while leaving the nitrile intact, especially at lower temperatures.[12] However, nitrile hydrolysis can occur, particularly with higher temperatures and water concentrations.[13] Careful optimization of base equivalents, temperature, and reaction time is necessary.
-
To Preserve the Ester and Hydrolyze the Nitrile: This is more challenging as conditions that hydrolyze nitriles often affect esters. However, some specialized methods exist. For instance, certain platinum(II) catalysts with secondary phosphine (B1218219) oxide ligands can hydrate (B1144303) nitriles under neutral and mild conditions (even at room temperature), preserving acid- or base-sensitive groups like esters.[8][14]
Q4: Are there protecting groups for nitriles?
A4: The concept of a "protecting group" for a nitrile is not as common as for other functional groups like alcohols or amines. This is because the nitrile group is relatively stable to many reaction conditions. The more frequent strategy is not to protect the nitrile but to use reaction conditions that are chemoselective and do not affect the nitrile group. For instance, when a reduction is required elsewhere in the molecule, a selective reducing agent that does not affect nitriles would be chosen.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of nitrile to amide. | 1. Reaction temperature is too low.2. Catalyst is inactive or insufficient loading.3. Reagents are of poor quality (e.g., old H₂O₂).4. Steric hindrance around the nitrile group. | 1. Gradually increase the reaction temperature while monitoring for byproduct formation.2. Use a fresh batch of catalyst or increase the catalyst loading. For metal catalysts, ensure they have been stored under appropriate inert conditions.3. Use fresh, high-purity reagents.4. For hindered nitriles, consider more robust methods like platinum-catalyzed hydration or extend reaction times.[8] |
| Product is the carboxylic acid instead of the desired amide. | 1. Reaction conditions are too harsh (temperature too high, reaction time too long).2. Reagents are too concentrated (strong acid/base).3. The intermediate amide is more reactive to hydrolysis than the starting nitrile under the chosen conditions. | 1. Reduce the reaction temperature and monitor the reaction progress closely (e.g., by TLC or LC-MS) to quench it once the amide is formed.2. Switch to a milder, more selective method such as alkaline peroxide, a platinum-based catalyst, or anhydrous hydration.[5][8][11]3. For basic conditions, ensure you are not using a large excess of hydroxide. For some substrates, NaOH-catalyzed hydration can be highly selective with negligible carboxylic acid formation.[15] |
| A mixture of amide and carboxylic acid is obtained. | 1. Incomplete reaction control.2. The reaction is proceeding at a rate where amide formation and its subsequent hydrolysis are competitive. | 1. Decrease reaction time. Perform a time-course study to find the optimal point to stop the reaction.2. Lower the reaction temperature to favor the initial hydration over the subsequent hydrolysis.3. Consider a different solvent system. For example, using tert-butanol (B103910) as a solvent has been reported to help stop the hydrolysis at the amide stage.[6] |
| Other functional groups in the molecule are reacting. | 1. The chosen reaction conditions are not chemoselective.2. pH is too high or too low for the stability of other groups. | 1. For molecules with acid- or base-labile groups, utilize neutral reaction conditions. Platinum-catalyzed hydration is particularly effective for this purpose.[8][14]2. Anhydrous hydration methods using aldoximes can also be an excellent choice to protect hydrolytically labile functional groups.[11] |
Quantitative Data Summary
The choice of method for hydrating a nitrile to an amide can significantly impact the yield. Below is a summary of reported yields for the conversion of benzonitrile (B105546) to benzamide (B126) using different catalytic systems.
| Method/Catalyst | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaOH-catalyzed | NaOH / Isopropanol | 60 | 24 | ~90% | [16] |
| Alkaline Peroxide | K₂CO₃, H₂O₂ / DMSO | Room Temp | 0.5 | 95% | [7] |
| Platinum Catalyst | Pt(dvtms) / H₂O | 80 | 16 | 98% | [8] |
| Rhodium-NHC Catalyst | NaOH / H₂O-Isopropanol | 80 | 1.5 | >99% | [10] |
Note: Yields are highly substrate-dependent and the conditions above may require optimization for different molecules.
Key Experimental Protocols
Protocol 1: Selective Hydration using Alkaline Hydrogen Peroxide
This procedure is a mild and common method for converting nitriles to primary amides.
Materials:
-
Nitrile substrate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Hydrogen peroxide (30% aqueous solution)
-
Deionized water
-
Ethyl acetate (B1210297) (or other suitable extraction solvent)
Procedure:
-
Dissolve the nitrile substrate in DMSO.
-
Add anhydrous potassium carbonate to the solution.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add 30% hydrogen peroxide dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 0.5-3 hours).
-
Quench the reaction by pouring it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Platinum-Catalyzed Hydration for Sensitive Substrates
This method is ideal for nitriles containing acid- or base-sensitive functional groups.[8][14]
Materials:
-
Nitrile substrate
-
Platinum(II) catalyst (e.g., PtCl₂(cod))
-
Secondary phosphine oxide ligand (e.g., dimethylphosphine (B1204785) oxide)
-
Water (degassed)
-
Toluene or another suitable solvent
Procedure:
-
In a reaction vessel, combine the platinum catalyst and the secondary phosphine oxide ligand in the chosen solvent.
-
Add the nitrile substrate to the mixture.
-
Add degassed water to the reaction.
-
Heat the mixture to the desired temperature (e.g., 80 °C) and stir under an inert atmosphere (e.g., Argon or Nitrogen).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, perform a suitable aqueous workup and extraction.
-
Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide by chromatography or recrystallization.
Visualized Workflows and Pathways
Caption: General pathway for nitrile hydrolysis.
Caption: Troubleshooting workflow for nitrile to amide conversion.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. byjus.com [byjus.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 6. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 7. Sciencemadness Discussion Board - Hydration of Nitriles to Amides - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts [mdpi.com]
- 11. Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source [organic-chemistry.org]
- 12. Saponification-Typical procedures - operachem [operachem.com]
- 13. scientificupdate.com [scientificupdate.com]
- 14. Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. oatext.com [oatext.com]
Validation & Comparative
Analysis of tert-Butyl (3-aminopropyl)carbamate and Alternatives using ¹H NMR Spectroscopy: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the accurate characterization of molecules is paramount. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern chemistry, and its successful installation on a substrate like 3-aminopropane-1-amine to form tert-Butyl (3-aminopropyl)carbamate requires precise analytical confirmation.[1] This guide provides a comparative analysis of this compound and other N-Boc protected diamines using ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy, supported by experimental data and detailed protocols.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for this compound and two common alternatives, N-Boc-1,2-diaminoethane and N-Boc-1,4-diaminobutane, in deuterochloroform (CDCl₃). This solvent is widely used for these compounds, allowing for direct comparison of their spectral features.
| Compound | Structure | Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound |
| -C(CH₃)₃ | 1.43 | Singlet | 9H |
| -CH₂-CH₂-NH₂ | 1.62 | Multiplet | 2H | ||
| -CH₂-NH₂ | 2.76 | Triplet | 2H | ||
| -CH₂-NHBoc | 3.21 | Triplet | 2H | ||
| -NH- | 4.90 | Broad Singlet | 1H | ||
| N-Boc-1,2-diaminoethane |
| -C(CH₃)₃ | 1.42 | Singlet | 9H |
| -CH₂-NH₂ | 2.80 | Triplet | 2H | ||
| -CH₂-NHBoc | 3.14-3.19 | Quartet | 2H | ||
| -NH- | 5.13 | Broad Singlet | 1H | ||
| N-Boc-1,4-diaminobutane |
| -C(CH₃)₃ | 1.37 | Singlet | 9H |
| -CH₂-CH₂- | 1.40-1.49 | Multiplet | 4H | ||
| -CH₂-NH₂ | 2.65 | Triplet | 2H | ||
| -CH₂-NHBoc | 3.06 | Quartet | 2H | ||
| -NH- | 4.75 | Broad Singlet | 1H |
Note: Chemical shifts can vary slightly depending on the exact concentration and purity of the sample, as well as the specific NMR instrument used.[2][3][4]
Spectral Interpretation and Comparison
The ¹H NMR spectrum of a Boc-protected amine is distinguished by a prominent singlet peak around 1.4 ppm, which corresponds to the nine equivalent protons of the tert-butyl group.[1] This signal is a clear indicator of a successful Boc protection.
For This compound , the spectrum in CDCl₃ shows a singlet at 1.43 ppm for the tert-butyl protons.[2] The three methylene (B1212753) groups give rise to distinct signals: a multiplet at 1.62 ppm for the central methylene group, a triplet at 2.76 ppm for the methylene group adjacent to the free amine, and a triplet at 3.21 ppm for the methylene group next to the carbamate (B1207046) nitrogen.[2] The proton on the carbamate nitrogen appears as a broad singlet at 4.90 ppm.[2]
When comparing this to its alternatives, the key differentiators are the chemical shifts and multiplicities of the methylene protons, which are influenced by the length of the carbon chain separating the two nitrogen atoms.
-
In N-Boc-1,2-diaminoethane , with a two-carbon chain, the two methylene groups are adjacent. The one next to the free amine appears as a triplet at 2.80 ppm, while the one next to the Boc-protected amine is a quartet at 3.14-3.19 ppm.[3]
-
In N-Boc-1,4-diaminobutane , the four-carbon chain results in a more complex multiplet for the two central methylene groups between 1.40-1.49 ppm.[4] The methylene group adjacent to the free amine is a triplet at 2.65 ppm, and the one next to the carbamate is a quartet at 3.06 ppm.[4]
These distinct patterns in the methylene region allow for unambiguous identification of each of these closely related compounds.
Experimental Workflow
The logical flow for the analysis of this compound using ¹H NMR is illustrated in the following diagram.
Caption: Workflow for the ¹H NMR analysis of this compound.
Detailed Experimental Protocol
This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and place it in a clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) to the vial. Ensure the CDCl₃ is of high purity and low water content.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
-
Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters on a 400 MHz spectrometer would include:
-
Pulse width: ~30-45 degrees
-
Acquisition time: ~2-4 seconds
-
Relaxation delay: ~1-5 seconds
-
Number of scans: 16-64 (depending on sample concentration)
-
-
Acquire the Free Induction Decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the corresponding protons in the molecule.[1][5]
References
Interpreting the Infrared Spectrum of tert-Butyl (3-aminopropyl)carbamate: A Comparative Guide
This guide provides a detailed analysis of the infrared (IR) spectrum of tert-Butyl (3-aminopropyl)carbamate. By comparing its spectral features with those of simpler, related molecules, researchers can confidently identify the characteristic absorption bands corresponding to the primary amine, secondary carbamate (B1207046), and alkyl functionalities within the molecule.
Molecular Structure and Key Functional Groups
This compound possesses three key structural features that give rise to distinct peaks in an IR spectrum:
-
Primary Aliphatic Amine (-NH₂): Responsible for characteristic N-H stretching and bending vibrations.
-
Secondary Carbamate (R-NH-COO-R'): Contains a carbonyl group (C=O) and a secondary amine N-H bond, both with strong IR absorptions.
-
Alkyl Groups (C-H): Includes the propyl chain and the bulky tert-butyl group, which produce typical alkane C-H stretching and bending signals.
Comparative Analysis of IR Absorption Data
The interpretation of the spectrum is facilitated by comparing the expected absorption frequencies with experimental data and the spectra of reference compounds. The following table summarizes the key IR absorption bands for this compound and compares them with propylamine (B44156) (a primary amine) and tert-butyl carbamate (a simple carbamate).
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Observed in this compound (cm⁻¹) | Comparison: Propylamine (cm⁻¹) | Comparison: tert-Butyl carbamate (cm⁻¹) |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500-3300 (two bands)[1][2] | ~3360, ~3290 | ~3369, ~3293 | N/A |
| N-H Bend (scissoring) | 1650-1580[3] | ~1570 | ~1615 | N/A | |
| Carbamate | N-H Stretch (secondary) | 3350-3310 (one band)[3] | ~3360 (overlaps with amine) | N/A | ~3436 |
| C=O Stretch | 1740-1680[4] | ~1690-1680 | N/A | ~1743, ~1678 | |
| N-H Bend / C-N Stretch (Amide II) | 1640-1550[5] | ~1530-1520 | N/A | ~1527 | |
| C-O Stretch | 1300-1000[5] | ~1250, ~1160 | N/A | ~1253, ~1165 | |
| Alkyl | C-H Stretch (sp³) | 3000-2850[6][7] | ~2975, ~2930, ~2870 | ~2960, ~2932, ~2874 | ~2978 |
| C-H Bend (CH₃, CH₂) | 1470-1350[6] | ~1465, ~1390, ~1365 | ~1465 | ~1455, ~1366 |
Note: Observed frequencies are approximate and can vary based on the sample preparation and instrument.
Experimental Protocol: Acquiring the IR Spectrum
The following protocol outlines a standard procedure for obtaining a high-quality IR spectrum of a liquid or solid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Objective: To obtain the infrared spectrum of this compound.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., diamond crystal)
-
Sample of this compound
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Scan: Ensure the ATR crystal surface is clean. If necessary, clean with a lint-free wipe dampened with isopropanol (B130326) and allow it to dry completely. Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the ATR crystal.
-
Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid, use the pressure arm to ensure firm and even contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, retract the pressure arm, remove the sample, and thoroughly clean the ATR crystal surface with isopropanol and a lint-free wipe.
Visualization of Spectral Interpretation Workflow
The logical flow from molecular structure to spectral interpretation can be visualized as follows.
Caption: Workflow for IR spectrum analysis of this compound.
References
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the GC-MS Analysis of tert-Butyl (3-aminopropyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and analysis of pharmaceutical intermediates and other fine chemicals, the accurate and robust quantification of compounds such as tert-butyl (3-aminopropyl)carbamate and its derivatives is paramount. This guide provides a comparative overview of analytical methodologies, focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the identification and quantification of volatile and semi-volatile compounds. As carbamates can exhibit thermal lability, this guide will explore both direct injection and derivatization approaches for GC-MS analysis and compare its performance with High-Performance Liquid Chromatography (HPLC) as a viable alternative.
Introduction to Analytical Challenges
This compound, a key building block in various synthetic pathways, possesses a primary amine and a carbamate (B1207046) functional group. The carbamate moiety, in particular, can be susceptible to thermal degradation at the high temperatures typically employed in GC inlets and columns. This can lead to inaccurate quantification and the generation of degradation products, complicating analysis. To mitigate this, derivatization of the primary amine group is often employed to increase the thermal stability and volatility of the analyte.
This guide presents a detailed GC-MS protocol involving a common derivatization agent, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and compares its hypothetical performance characteristics with a direct GC-MS approach and a standard High-Performance Liquid Chromatography with Ultraviolet/Visible detection (HPLC-UV/Vis) method.
Experimental Protocols
GC-MS Analysis with Derivatization
This protocol details a common approach for the analysis of amines and carbamates by GC-MS, incorporating a derivatization step to improve analyte stability and chromatographic performance.
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as dichloromethane (B109758) or acetonitrile (B52724) at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.
-
Derivatization Reaction: To 100 µL of each standard or sample solution in a sealed vial, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of pyridine (B92270) (as a catalyst).
-
Reaction Conditions: Securely cap the vial and heat at 60°C for 30 minutes. Allow the vial to cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Alternative Method: HPLC-UV/Vis Analysis
HPLC is a common alternative for the analysis of carbamates, as it avoids the high temperatures that can cause degradation.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase (see below) at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.
-
Sample Dilution: Dilute samples as necessary with the mobile phase.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 70% acetonitrile and 30% water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 210 nm.
Performance Comparison
The following tables summarize the anticipated quantitative performance data for the described analytical methods. This data is based on typical performance characteristics for the analysis of similar compounds and should be validated for specific applications.
| Performance Metric | GC-MS with Derivatization (TMS) | Direct GC-MS (Hypothetical) | HPLC-UV/Vis |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 30 ng/mL | 50 - 150 ng/mL |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 10% | < 15% | < 5% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 95 - 105% |
| Analysis Time per Sample | ~20 minutes | ~20 minutes | ~10 minutes |
| Feature | GC-MS with Derivatization | Direct GC-MS | HPLC-UV/Vis |
| Selectivity | Excellent (Mass Spec) | Excellent (Mass Spec) | Good (Retention Time) |
| Sensitivity | Very High | High | Moderate |
| Analyte Stability | Improved by derivatization | Potential for thermal degradation | Generally good |
| Sample Throughput | Moderate (derivatization step) | High | High |
| Cost & Complexity | High | High | Moderate |
| Identification Confidence | High (Mass Spectrum) | High (Mass Spectrum) | Moderate (Retention Time) |
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both the GC-MS with derivatization and the HPLC-UV/Vis methods.
A Researcher's Guide to Amine Protection: Comparing Boc and Fmoc Strategies
In the landscape of chemical and pharmaceutical research, particularly in the synthesis of peptides and complex organic molecules, the strategic use of protecting groups is fundamental. These chemical moieties temporarily mask reactive functional groups, guiding the synthesis pathway and preventing unwanted side reactions. Among the most pivotal are amine protecting groups, with two strategies reigning supreme: the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.
This guide provides an objective comparison of the Boc and Fmoc protection strategies, focusing on their chemical principles, performance, and practical applications in Solid-Phase Peptide Synthesis (SPPS). The specific compound, tert-Butyl (3-aminopropyl)carbamate, serves as a classic example of a Boc-protected bifunctional linker, highlighting the utility of the Boc group in broader organic synthesis.
Core Principles: A Tale of Two Chemistries
The primary distinction between the Boc and Fmoc strategies lies in their orthogonality—the ability to remove one type of protecting group without affecting the other. This difference stems from their contrasting lability to acidic and basic conditions.
-
The Boc Strategy: The Boc group is acid-labile.[1] It is stable under basic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[2] The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then forms gaseous isobutene and carbon dioxide.[1][3] This chemistry formed the basis of early SPPS development.[]
-
The Fmoc Strategy: In contrast, the Fmoc group is base-labile.[5][6] It remains stable in acidic conditions but is quickly removed by a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[5][7] The deprotection occurs via a β-elimination mechanism, initiated by the abstraction of an acidic proton on the fluorenyl ring system.[6][8] This milder deprotection condition has made the Fmoc strategy the mainstream choice for many modern applications, especially in automated synthesis.[]
Performance Comparison
The choice between Boc and Fmoc chemistry directly impacts synthesis efficiency, peptide purity, and compatibility with sensitive functional groups. The following tables summarize the key operational and performance differences.
Table 1: Deprotection and Cleavage Conditions
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Deprotection Reagent | Strong Acid (e.g., 50% TFA in DCM)[9] | Mild Base (e.g., 20% Piperidine in DMF)[7] |
| Side-Chain Protection | Benzyl-based (Bzl), cleaved by very strong acid[10] | tert-Butyl-based (tBu), cleaved by TFA[] |
| Final Cleavage from Resin | Harsh Strong Acid (e.g., HF, TFMSA)[9][11] | Moderate Acid (e.g., TFA cocktail)[11] |
| Orthogonality | Quasi-orthogonal (relies on different acid strengths)[12] | Fully Orthogonal (Base vs. Acid cleavage)[13][] |
| Handling Precautions | Requires specialized acid-resistant equipment (e.g., for HF)[13] | Standard laboratory glassware is sufficient[13] |
Table 2: Quantitative Performance and Application Metrics
| Parameter | Boc Strategy | Fmoc Strategy |
| Synthesis of Hydrophobic Peptides | Often higher crude purity and yield due to reduced aggregation[][11] | More prone to aggregation issues, potentially lowering yield[11] |
| Compatibility with Sensitive Groups | Limited, due to repeated strong acid deprotection and harsh final cleavage[13][15] | High, the mild deprotection preserves acid-sensitive modifications (e.g., glycosylation, phosphorylation)[][15] |
| Side Reactions | Lower risk of base-catalyzed side reactions (e.g., diketopiperazine formation) | Higher risk of aspartimide formation and racemization at certain residues (e.g., Cys, His) if coupling is not optimized[13][16] |
| Automation | Less common for modern automated synthesizers[13] | Standard for most automated peptide synthesizers[][13] |
| Cost | Boc-protected amino acids are generally less expensive[] | Fmoc-protected amino acids can be more expensive[] |
Visualizing the Synthesis Workflows
The cyclical nature of Solid-Phase Peptide Synthesis differs significantly between the two strategies. The following diagrams illustrate these workflows.
Experimental Protocols
The following are generalized protocols for key steps in both SPPS strategies. Researchers should optimize conditions based on the specific peptide sequence and scale.
Protocol 1: N-terminal Fmoc Group Deprotection in SPPS
-
Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 1-2 hours.
-
Solvent Wash: Drain the swelling solvent and wash the resin with DMF (3 x 10 mL/g resin).
-
Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v) (10 mL/g resin). Agitate at room temperature for 5-10 minutes.[17][18]
-
Second Treatment (Optional but Recommended): Drain the deprotection solution and repeat the treatment with fresh 20% piperidine in DMF for 10-20 minutes.
-
Washing: Drain the solution and thoroughly wash the resin with DMF (5-6 x 10 mL/g resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine before proceeding to the next coupling step.
Protocol 2: N-terminal Boc Group Deprotection in SPPS
-
Resin Swelling: Swell the Boc-peptide-resin in Dichloromethane (DCM) for 1-2 hours.
-
Solvent Wash: Drain the swelling solvent and wash the resin with DCM (3 x 10 mL/g resin).
-
Deprotection: Treat the resin with a solution of 50% TFA in DCM (v/v) (10 mL/g resin). Agitate at room temperature for 2 minutes (pre-wash).[9]
-
Main Deprotection: Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.[9]
-
Washing: Drain the acidic solution and wash the resin thoroughly with DCM (3 x 10 mL/g resin), followed by isopropanol (B130326) (IPA) (2 x 10 mL/g resin) to shrink the resin and remove residual acid, and finally with DCM (3 x 10 mL/g resin).[9]
-
Neutralization: Treat the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM (v/v) (2 x 2 minutes) to neutralize the protonated N-terminal amine.[19]
-
Final Wash: Wash the resin thoroughly with DCM (5-6 x 10 mL/g resin) before the next coupling step.
Conclusion and Strategic Recommendations
The decision between Boc and Fmoc chemistry is a critical inflection point in synthesis planning.[20]
The Fmoc strategy is now the dominant methodology due to its mild deprotection conditions, full orthogonality, and high compatibility with automated synthesis and sensitive peptide modifications.[][] It is the preferred choice for synthesizing peptides with acid-labile post-translational modifications and for the straightforward assembly of most peptide sequences.[15]
However, the Boc strategy remains an indispensable tool in the peptide chemist's arsenal.[20] Its aggressive deprotection conditions can be advantageous for synthesizing long or highly hydrophobic peptides that are prone to aggregation during Fmoc synthesis.[11] The repeated acidic treatments in Boc chemistry help to protonate the peptide backbone, disrupting the interchain hydrogen bonding that leads to aggregation.[11]
Ultimately, the optimal choice depends on a careful analysis of the target peptide's sequence, the presence of sensitive functional groups, the required scale, and the available laboratory infrastructure. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, empowers researchers to navigate these choices effectively and achieve successful synthesis outcomes.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 5. genscript.com [genscript.com]
- 6. fiveable.me [fiveable.me]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. biosynth.com [biosynth.com]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chempep.com [chempep.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. rsc.org [rsc.org]
- 19. peptide.com [peptide.com]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Amine Protecting Groups to the Boc Group
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision in the multi-step synthesis of complex molecules. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its reliability and ease of removal under acidic conditions. However, the often harsh acidic conditions required for Boc deprotection can be incompatible with sensitive substrates. This guide provides an objective comparison of common alternative amine protecting groups, their performance against the Boc group, and supporting experimental data to inform your synthetic strategy.
Key Alternatives to the Boc Protecting Group
Several alternative protecting groups offer orthogonal deprotection strategies, allowing for selective removal without affecting the Boc group or other functionalities. The most common alternatives include:
-
Carboxybenzyl (Cbz or Z): Removed by hydrogenolysis.
-
9-Fluorenylmethoxycarbonyl (Fmoc): Cleaved under basic conditions.
-
Allyloxycarbonyl (Alloc): Removed by palladium-catalyzed reactions.
-
2-(Trimethylsilyl)ethoxycarbonyl (Teoc): Cleaved by fluoride (B91410) ions.
-
2,2,2-Trichloroethoxycarbonyl (Troc): Removed under reductive conditions.
The orthogonality of these protecting groups is a cornerstone of modern synthetic chemistry, enabling the synthesis of complex molecules with multiple functional groups.[1]
Performance Comparison of Amine Protecting Groups
The choice of a protecting group depends on its stability under various reaction conditions and the mildness and selectivity of its removal. The following tables summarize the performance of common amine protecting groups.
Table 1: Comparison of Protection and Deprotection Conditions and Yields
| Protecting Group | Protection Reagent | Typical Protection Conditions | Typical Protection Yield (%) | Deprotection Conditions | Typical Deprotection Yield (%) | Key Features |
| Boc | (Boc)₂O | Base (e.g., Et₃N, DMAP), Solvent (e.g., DCM, THF) | >90[2] | Acidic conditions (TFA, HCl)[1] | >90[2] | Stable to base and hydrogenolysis; acid-labile.[2] |
| Cbz | Cbz-Cl | Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O) | ~90[3] | Catalytic Hydrogenation (H₂, Pd/C)[3][4] | >90[2] | Stable to acidic and basic conditions; removed by hydrogenolysis.[2] |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O) | ~80-95[5][6] | Basic conditions (e.g., 20% piperidine (B6355638) in DMF)[1][4] | >95 | Stable to acid and hydrogenolysis; base-labile.[7] |
| Alloc | Alloc-Cl | Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O) | ~87[8] | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Scavenger (e.g., PhSiH₃)[8] | High | Orthogonal to acid- and base-labile groups.[8] |
| Teoc | Teoc-Cl, Teoc-OSu | Base (e.g., Pyridine, Et₃N) | High | Fluoride source (e.g., TBAF)[9] | High | Stable to acidic and basic conditions, and hydrogenolysis.[9][10] |
| Troc | Troc-Cl | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | High | Reductive conditions (e.g., Zn, Acetic Acid)[1][11] | High | Orthogonal to acid- and base-labile groups.[11] |
Table 2: Stability of Amine Protecting Groups under Various Conditions
| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., Piperidine) | Hydrogenolysis (e.g., H₂/Pd-C) | Reductive Cleavage (e.g., Zn/AcOH) | Fluoride Ions (e.g., TBAF) |
| Boc | Labile[1] | Stable[2] | Stable[2] | Stable | Stable |
| Cbz | Stable (mild acid)[4] | Stable[4] | Labile[1][4] | Stable | Stable |
| Fmoc | Stable[7] | Labile[1][4] | Labile (can be cleaved)[5][7] | Stable | Stable |
| Alloc | Stable | Stable | Stable | Stable | Stable |
| Teoc | Stable (mild acid)[9] | Stable[10] | Stable[9] | Stable[9] | Labile[9] |
| Troc | Stable[12] | Stable | Stable | Labile[1][12] | Stable |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these protecting groups.
Cbz Protection of an Amine
-
Reagents: Amine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
-
Procedure: To a solution of the amine (1.0 equiv) in a 2:1 mixture of THF and water, add NaHCO₃ (2.0 equiv). Cool the mixture to 0°C and add Cbz-Cl (1.5 equiv) dropwise. Stir the reaction at room temperature for 12-20 hours. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by silica (B1680970) gel chromatography.[1][3]
Fmoc Deprotection of a Resin-Bound Peptide
-
Reagents: Fmoc-protected peptide-resin, N,N-Dimethylformamide (DMF), Piperidine.
-
Procedure: Swell the Fmoc-protected peptide-resin in DMF. Drain the solvent and add a 20% solution of piperidine in DMF. Agitate for 5-10 minutes, then drain. Repeat the piperidine treatment for another 15-20 minutes. Wash the resin thoroughly with DMF.[4]
Alloc Deprotection of a Protected Amine
-
Reagents: Alloc-protected amine, Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃), Dichloromethane (CH₂Cl₂).
-
Procedure: Dissolve the Alloc-protected amine (1.0 equiv) in CH₂Cl₂ under an inert atmosphere (e.g., Argon) and cool to 0°C. Add PhSiH₃ (7.0 equiv) followed by Pd(PPh₃)₄ (0.1 equiv). Stir the reaction at 0°C for 1 hour. Concentrate the reaction mixture under reduced pressure and purify by column chromatography.[8]
Visualizing Orthogonal Deprotection Strategy
The ability to selectively deprotect one amine in the presence of others is a powerful tool in synthesis. The following diagram illustrates the concept of an orthogonal deprotection strategy.
Caption: Orthogonal deprotection of a multifunctional compound.
Amine Protection and Deprotection Workflow
The general workflow for utilizing an amine protecting group involves two key steps: protection and deprotection.
Caption: General workflow for amine protection and deprotection.
Conclusion
While the Boc group remains a staple in organic synthesis, a variety of alternative amine protecting groups offer significant advantages, particularly in the context of complex molecules with sensitive functionalities. The Cbz, Fmoc, Alloc, Teoc, and Troc groups provide a powerful toolkit for orthogonal protection strategies, allowing for selective deprotection under mild and specific conditions. By carefully considering the stability and reactivity of each protecting group, researchers can design more efficient and robust synthetic routes, ultimately accelerating the pace of discovery and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. rsc.org [rsc.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Application of Teoc Protecting Group [en.highfine.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate
An indispensable requirement in the fields of chemical research and pharmaceutical development is the stringent assessment of starting material purity. For tert-Butyl (3-aminopropyl)carbamate, a versatile building block, confirming its purity is paramount to ensure the reliability of subsequent synthetic steps and the quality of the final products. This guide offers a comparative analysis of key , presenting experimental protocols and performance data to assist researchers in selecting the most suitable technique for their specific needs.
Comparison of Analytical Methods for Purity Determination
The purity of this compound can be effectively determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the main component and non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile and semi-volatile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a primary method for determining absolute purity without the need for a specific reference standard of the analyte itself.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based identification and quantification. | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard. |
| Typical Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm) | Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm) | Not applicable |
| Detector | UV-Vis, Charged Aerosol Detector (CAD), Mass Spectrometer (MS) | Mass Spectrometer (MS), Flame Ionization Detector (FID) | NMR Spectrometer |
| LOD/LOQ | Typically in the ng range | Typically in the pg to ng range | Dependent on the number of scans and magnetic field strength, generally in the µg range |
| Precision | High (RSD < 2%) | High (RSD < 5%) | Very high (RSD < 1%) |
| Accuracy | High | High | Very high |
| Key Advantages | - High resolution and quantitative accuracy.- Suitable for non-volatile and thermally labile compounds. | - High sensitivity and selectivity.- Excellent for identifying unknown volatile impurities. | - Primary ratio method, high accuracy.- Non-destructive.- No analyte-specific reference standard needed. |
| Limitations | - Requires chromophoric impurities for UV detection.- May require derivatization for compounds with poor UV absorbance. | - Analyte must be volatile or amenable to derivatization.- Potential for thermal degradation of labile compounds. | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization for specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector or a Charged Aerosol Detector (CAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:
-
0-20 min, 5-95% B
-
20-25 min, 95% B
-
25-26 min, 95-5% B
-
26-30 min, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (for carbamate (B1207046) end absorption) or CAD.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the required sensitivity.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
This is a primary analytical method for determining the absolute purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
-
Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d6, D2O).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have at least one signal that is well-resolved from the analyte signals.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a suitable amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
Visualizing Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC and GC-MS purity analysis, as well as the logical relationship in a comparative analysis.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Workflow for GC-MS purity analysis of this compound.
Caption: Logical relationship of comparative analytical methods for purity assessment.
stability comparison of different carbamate-based linkers in bioconjugation
A Comparative Guide to the Stability of Carbamate-Based Linkers in Bioconjugation
The efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs), are critically dependent on the linker that connects the biological moiety to the payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient cleavage at the target site. Carbamate (B1207046) linkers have become a prominent and versatile class of linkages in bioconjugation, offering a fine balance between stability and controlled release. This guide provides a comprehensive comparison of the stability of various carbamate-based linkers, supported by experimental data and detailed methodologies, to assist researchers in the selection of optimal linkers for therapeutic development.
Mechanisms of Carbamate Linker Cleavage
Carbamate linkers can be engineered for cleavage by various physiological triggers, primarily enzymatic action or changes in pH.
-
Enzymatically-Cleavable Carbamate Linkers: These linkers are designed as substrates for enzymes that are overexpressed in the target tissue, such as the lysosomal protease cathepsin B in tumor cells.[1][2] The valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker is a classic example that undergoes cathepsin B-mediated cleavage. This initiates a self-immolative 1,6-elimination of the PABC spacer to release the unmodified drug.[1][3]
-
pH-Sensitive Carbamate Linkers: The stability of certain carbamate linkers is dependent on pH. For instance, some linkers are designed to be stable at physiological pH (7.4) but undergo hydrolysis at the lower pH of endosomes (pH 5-6) and lysosomes (pH 4.5-5).[1][4]
Below is a diagram illustrating the cleavage mechanism of a typical enzymatically-cleavable self-immolative carbamate linker.
Comparative Stability Data of Carbamate Linkers
The stability of carbamate linkers is typically evaluated by measuring their half-life or the percentage of drug release in various biological media. The following table summarizes quantitative data on the stability of different carbamate linkers from several studies.
| Linker Type | Bioconjugate/Payload | Medium | Condition | Stability Data (% Release or Half-life) | Reference |
| Val-Cit-PABC | Uncialamycin | Mouse Serum | 24 h | 100% release | [1][5] |
| Val-Cit-PABC | Uncialamycin | Human Serum | 24 h | Stable | [1][5] |
| m-amide-PABC (MA-PABC) | Uncialamycin | Mouse Serum | 24 h | 50% hydrolysis (dramatically improved vs. Val-Cit-PABC) | [5] |
| Glutamic acid + MA-PABC | Uncialamycin | Mouse Serum | 24 h | 7% hydrolysis | [5] |
| N-(2-aminoethyl)-m-amide-PABC | Uncialamycin | Mouse Serum | 24 h | 3% hydrolysis | [5] |
| Silyl ether-based | MMAE | Human Plasma | - | > 7 days | [1] |
| Hydrazine | MMAE | Human Plasma | - | 2 days | [1] |
| Carbonate | SN-38 | Aqueous neutral buffer | 24 h | Unstable | [1] |
| Carbamate | SN-38 | Aqueous neutral buffer | 24 h | Stable (no increase from initial 5% free drug) | [1] |
| Acyl hydrazone | Doxorubicin | pH 7.0 Buffer | - | t½ > 2.0 h | [6] |
| Acyl hydrazone | Doxorubicin | pH 5.0 Buffer | - | t½ = 2.4 min | [6] |
| Val-Cit-PABC | Auristatin | Mouse Plasma | - | Site-dependent stability | [7] |
| Legumain-cleavable | MMAE | Mouse and Human Serum | 1 week | >85% intact | [8] |
Enhancing Carbamate Linker Stability
A significant challenge in preclinical development is the discrepancy in linker stability between human and rodent plasma. For instance, the widely used Val-Cit-PABC linker is reasonably stable in human plasma but is susceptible to cleavage by mouse carboxylesterase 1C (Ces1C).[9][10] This can hinder the accurate evaluation of ADCs in mouse models.[5][9]
To address this, researchers have developed strategies to modify the linker structure. The introduction of an m-amide group in the PABC spacer (MA-PABC) has been shown to dramatically improve stability in mouse serum without compromising the desired proteolytic cleavage by cathepsin B.[5] Combining this modification with other structural changes, such as the inclusion of a glutamic acid residue, can further decrease hydrolysis in mouse serum to as low as 7% over 24 hours.[5]
Experimental Protocols for Stability Assessment
Accurate assessment of linker stability is crucial for the development of effective and safe bioconjugates. Below are detailed methodologies for key stability-indicating assays.
Plasma Stability Assay
Objective: To determine the stability of a linker-drug conjugate in plasma from different species (e.g., human, mouse).[1]
Materials:
-
Linker-drug conjugate
-
Human and/or mouse plasma
-
Suitable solvent for stock solution (e.g., DMSO)
-
High-speed centrifuge
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of the linker-drug conjugate in a suitable solvent.
-
Incubate the linker-drug conjugate at a final concentration of 10 µM in plasma at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC-MS to quantify the intact conjugate and any released payload.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI Deutschland GmbH [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03052G [pubs.rsc.org]
- 5. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of attachment site on stability of cleavable antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Orthogonal Protection Strategies Involving the Boc Group
In the intricate field of chemical synthesis, particularly in the realms of peptide synthesis and drug development, the use of protecting groups is fundamental to achieving regio- and chemoselectivity. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection due to its stability under a wide range of conditions and its facile removal under acidic conditions. This guide provides a comprehensive comparison of orthogonal protection strategies involving the Boc group, with a focus on its compatibility with other commonly used amine protecting groups: Fmoc, Cbz, and Alloc. This analysis is supported by experimental data and detailed protocols to assist researchers in designing robust and efficient synthetic routes.
The Principle of Orthogonality
Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under distinct reaction conditions, without affecting the other protecting groups.[1] This strategy is paramount for the synthesis of complex molecules with multiple functional groups, allowing for the sequential deprotection and modification of specific sites. The Boc group's acid lability provides a key element of orthogonality when paired with groups that are cleaved under basic, reductive, or metal-catalyzed conditions.[2][3]
Comparative Analysis of Protecting Group Stability
The selection of an appropriate set of orthogonal protecting groups hinges on their mutual stability under the respective deprotection conditions. The following table summarizes the stability of the Boc group in the presence of deprotection cocktails for Fmoc, Cbz, and Alloc, and vice-versa.
| Protecting Group to be Removed | Deprotection Conditions | Stability of Boc Group | Stability of Fmoc Group | Stability of Cbz Group | Stability of Alloc Group |
| Boc | Strong Acid (e.g., TFA, HCl)[4][] | Labile | Stable [][7] | Generally Stable (can be labile to very strong/prolonged acid exposure)[8] | Stable [9][10] |
| Fmoc | Base (e.g., 20% Piperidine (B6355638) in DMF)[2] | Stable [][7] | Labile | Stable [8] | Stable [9] |
| Cbz | Hydrogenolysis (e.g., H₂, Pd/C)[2] | Stable [8] | Labile (can be cleaved under some hydrogenolysis conditions)[11] | Labile | Stable |
| Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄, PhSiH₃)[9][10] | Stable [10] | Stable | Stable | Labile |
Note: While Cbz is generally considered orthogonal to Boc, prolonged exposure to strong acids used for Boc deprotection can lead to partial or complete removal of the Cbz group.[8] Similarly, the Fmoc group can be cleaved under certain hydrogenolysis conditions used for Cbz removal, making this pair quasi-orthogonal.[11]
Experimental Workflows and Deprotection Protocols
The successful implementation of an orthogonal protection strategy relies on well-defined experimental protocols that ensure selective deprotection with high yields.
Visualizing Orthogonal Deprotection
The following diagram illustrates the principle of a three-dimensional orthogonal protection strategy involving Boc, Fmoc, and Alloc protecting groups on a hypothetical molecule.
Experimental Protocols
The following are representative protocols for the selective deprotection of Boc, Fmoc, Cbz, and Alloc groups in the presence of the others.
Protocol 1: Selective Deprotection of the Boc Group
This protocol describes the removal of a Boc group from an amine in the presence of Fmoc, Cbz, and Alloc protecting groups.
-
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
-
Procedure:
-
Dissolve the Boc-protected substrate in DCM (e.g., 10 mL per 1 g of substrate).
-
Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine.
-
Purify the product by column chromatography if necessary.
-
Protocol 2: Selective Deprotection of the Fmoc Group
This protocol outlines the removal of an Fmoc group in the presence of Boc, Cbz, and Alloc groups.
-
Materials:
-
Fmoc-protected substrate
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the Fmoc-protected substrate in a 20% (v/v) solution of piperidine in DMF.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.
-
Add cold diethyl ether to the residue to precipitate the deprotected product.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
Protocol 3: Selective Deprotection of the Cbz Group
This protocol describes the hydrogenolytic cleavage of a Cbz group in the presence of Boc and Alloc groups. Note that the Fmoc group may not be fully stable under these conditions.
-
Materials:
-
Cbz-protected substrate
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
-
-
Procedure:
-
Dissolve the Cbz-protected substrate in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 1 to 24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Protocol 4: Selective Deprotection of the Alloc Group
This protocol details the palladium-catalyzed removal of an Alloc group in the presence of Boc, Fmoc, and Cbz groups.
-
Materials:
-
Alloc-protected substrate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (B129415) (PhSiH₃) or another suitable scavenger
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Alloc-protected substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add Pd(PPh₃)₄ (typically 5-10 mol%).
-
Add phenylsilane (typically 2-3 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove the palladium catalyst and scavenger byproducts.
-
Signaling Pathways and Experimental Workflows in DOT Language
The following diagrams, generated using the DOT language, illustrate a typical workflow for solid-phase peptide synthesis (SPPS) utilizing an orthogonal Boc and Fmoc strategy, and the logical relationship of deprotection conditions for the four protecting groups.
Conclusion
The strategic use of the Boc protecting group in combination with other orthogonal protecting groups like Fmoc, Cbz, and Alloc provides a powerful and versatile toolkit for the synthesis of complex organic molecules. A thorough understanding of their respective stabilities and deprotection conditions is crucial for the design of efficient and high-yielding synthetic routes. The experimental protocols and workflows presented in this guide offer a practical starting point for researchers, scientists, and drug development professionals to successfully implement these orthogonal protection strategies in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pure.uva.nl [pure.uva.nl]
- 4. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Deprotection of N-alloc amines by Pd(0) /DABCO: an efficient method for in situ peptide coupling of labile amino acids - University of Regensburg Publication Server [epub.uni-regensburg.de]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to LC-MS Methods for Analyzing Bioconjugates with Carbamate Linkers
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) methods for the analysis of bioconjugates featuring carbamate (B1207046) linkers, offering insights into method selection, performance, and experimental design.
The stability and cleavage of the linker are critical quality attributes of bioconjugates, directly impacting their efficacy and safety. Carbamate linkers, while offering a versatile conjugation chemistry, present unique analytical challenges. This guide delves into the various LC-MS strategies employed to characterize these complex molecules, from intact mass analysis to detailed peptide mapping, supported by experimental data and detailed protocols.
Comparison of LC-MS Analytical Strategies
The analysis of bioconjugates with carbamate linkers can be approached at three main levels: intact mass analysis, subunit or "middle-down" analysis, and peptide mapping or "bottom-up" analysis. The choice of method depends on the specific information required, such as the average drug-to-biomolecule ratio (DBR), conjugation site, and linker stability.
Intact Mass and Subunit Analysis: Native vs. Denaturing Conditions
Intact mass analysis provides the molecular weight of the entire bioconjugate, allowing for the determination of the average DBR and the distribution of different drug-loaded species.[1][2] This can be performed under both native and denaturing conditions.
Native LC-MS utilizes non-denaturing mobile phases, such as ammonium (B1175870) acetate, to preserve the three-dimensional structure of the bioconjugate.[3] This is particularly advantageous for non-covalently assembled bioconjugates and can provide insights into higher-order structure.[3] Size exclusion chromatography (SEC) is often coupled with native MS for online buffer exchange and separation.[3]
Denaturing LC-MS , typically employing reversed-phase (RP) chromatography with organic solvents and acids, unfolds the bioconjugate. This often results in higher charge states and improved spectral resolution for complex mixtures of drug-loaded species.[2]
| Feature | Native LC-MS | Denaturing LC-MS |
| Principle | Preserves non-covalent interactions and protein folding. | Unfolds the protein, disrupting non-covalent interactions. |
| Typical LC Mode | Size Exclusion Chromatography (SEC) | Reversed-Phase (RP) Chromatography |
| Mobile Phases | Volatile aqueous buffers (e.g., ammonium acetate) | Acetonitrile/water with formic acid |
| Pros | - Provides information on higher-order structure.- Suitable for non-covalent complexes.- Lower charge states can be easier to interpret for some instruments. | - Higher resolution for heterogeneous mixtures.- Generally higher sensitivity due to increased ionization efficiency.- Compatible with a wider range of LC conditions. |
| Cons | - Can have lower sensitivity for some molecules.- May not resolve all drug-loaded species if heterogeneity is high. | - Loss of information on native conformation.- Can be challenging for hydrophobic bioconjugates. |
| Primary Application | DBR determination, analysis of non-covalent complexes. | DBR determination, heterogeneity assessment. |
Peptide Mapping for Site-Specific Information
To pinpoint the exact location of the carbamate linker conjugation and to assess site occupancy, peptide mapping is the gold standard.[2][4] This bottom-up approach involves the enzymatic digestion of the bioconjugate into smaller peptides, which are then separated by LC and analyzed by tandem mass spectrometry (MS/MS).
Comparison of Fragmentation Techniques for Carbamate-Linked Peptides
The fragmentation method used in MS/MS is critical for obtaining comprehensive sequence information and identifying the modified amino acid. The most common techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
| Fragmentation Method | Principle | Pros for Carbamate-Linked Peptides | Cons for Carbamate-Linked Peptides |
| Collision-Induced Dissociation (CID) | Fragmentation through collision with an inert gas. | - Widely available.- Effective for many peptide types. | - Can lead to the loss of labile modifications, including some linkers.- May produce limited fragment ions for larger peptides. |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID performed in an Orbitrap mass analyzer. | - Produces high-resolution, accurate-mass fragment ions.- Often provides more complete fragmentation than CID. | - Can still result in the loss of labile linkers. |
| Electron Transfer Dissociation (ETD) | Fragmentation via electron transfer, which cleaves the peptide backbone while preserving modifications. | - Excellent for preserving labile modifications like some carbamate linkers. - Effective for highly charged and larger peptides. | - Can be less efficient for doubly charged precursor ions.- May produce complex spectra. |
Recent studies suggest that a combination of fragmentation methods can provide the most comprehensive characterization of modified peptides.[5]
Experimental Protocols
General Workflow for LC-MS Analysis of Carbamate-Linked Bioconjugates
References
- 1. researchgate.net [researchgate.net]
- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. usp.org [usp.org]
- 5. Middle-Down Multi-Attribute Analysis of Antibody-Drug Conjugates with Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling tert-Butyl (3-aminopropyl)carbamate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety, handling, and disposal information for tert-Butyl (3-aminopropyl)carbamate (CAS RN: 75178-96-0). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks. This chemical is classified as corrosive and can cause severe skin burns and eye damage.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to ensure personnel safety when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with the following options: • Inner Glove: Nitrile rubber, minimum 0.1 mm thickness. • Outer Glove: Butyl rubber or Neoprene, minimum 0.3 mm thickness. | Provides robust protection against a corrosive primary amine. Nitrile offers splash resistance, while butyl rubber and neoprene provide extended protection. Given the lack of specific breakthrough time data for this chemical, a conservative approach with double gloving is recommended. Always change gloves immediately upon contamination. |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over the goggles when there is a significant risk of splashes. | Protects against severe eye damage from splashes of the corrosive material.[1] |
| Skin and Body Protection | A flame-resistant lab coat or a 100% cotton lab coat should be worn over personal clothing. Chemical-resistant apron and sleeves are recommended for larger quantities. Wear closed-toe shoes and long pants. | Protects skin from potential splashes and contact with the corrosive substance. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[1] If engineering controls are insufficient, a NIOSH-approved respirator with a green (ammonia/methylamine) or a multi-gas/vapor cartridge is required. A quantitative fit test is mandatory before initial use. | Prevents inhalation of harmful vapors. The amine functional group indicates that an ammonia/methylamine specific cartridge is appropriate. A multi-gas cartridge provides broader protection. |
Experimental Protocol: Safe Handling and Disposal
Adherence to a strict operational workflow is critical for the safe handling of this compound.
1. Preparation and Pre-Handling:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Prepare a designated waste container for this compound waste.
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as outlined in the table above before entering the designated work area.
-
Inspect gloves for any signs of degradation or punctures before use.
3. Handling the Chemical:
-
Conduct all manipulations of this compound inside the chemical fume hood.
-
Avoid the formation of aerosols.[3]
-
Use compatible materials for handling and storage, such as glass or other recommended containers. Avoid strong oxidizing agents and strong acids.[1]
-
Keep containers tightly closed when not in use.[1]
4. Post-Experiment Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.
-
Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.
5. Spill and Emergency Procedures:
-
Small Spill (<100 mL):
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbed material in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spill (>100 mL):
-
Evacuate the immediate area.
-
Contact your institution's emergency response team.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3] Remove contaminated clothing while under the safety shower.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
6. Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.
-
Dispose of all waste in accordance with local, state, and federal regulations.
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
